(S,E)-TCO2-PEG3-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H34N2O9 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1 |
InChI 键 |
DLQRFZZNQPWMQC-MJICGBHWSA-N |
手性 SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
规范 SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
(S,E)-TCO2-PEG3-NHS ester is a high-performance, heterobifunctional crosslinking reagent that has become an essential tool for researchers, scientists, and drug development professionals. Its unique dual-reactivity enables a robust and highly specific two-step conjugation strategy, bridging the gap between traditional amine chemistry and cutting-edge bioorthogonal "click" chemistry. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in complex bioconjugation workflows.
Core Principles and Chemical Architecture
At its core, this compound is engineered with three distinct functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies.[1][2] The reaction forms a stable and effectively irreversible amide bond under physiological conditions.[3]
-
trans-Cyclooctene (TCO): As a strained alkene, the TCO moiety is a key participant in one of the fastest bioorthogonal click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner.[1][4] This reaction is exceptionally fast and specific, proceeding efficiently within complex biological environments without interfering with native biochemical processes.[4]
-
Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol linker enhances the aqueous solubility of the molecule, provides a flexible spacer to minimize steric hindrance between conjugated molecules, and can reduce non-specific binding and aggregation of the labeled protein.[2][5]
This strategic design allows for a controlled, two-stage conjugation process. Initially, a biomolecule of interest is functionalized with the TCO group using the amine-reactive NHS ester. Following purification, this TCO-labeled biomolecule can be precisely and efficiently coupled to a second molecule bearing a tetrazine moiety.[1]
Reaction Mechanisms
The utility of this compound is rooted in its two orthogonal reaction capabilities:
Amine-Reactive Conjugation via NHS Ester
The initial conjugation step involves a nucleophilic acyl substitution. The lone pair of electrons on a primary amine of a biomolecule attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][3] This reaction is most efficient in a slightly alkaline pH range of 7.2-8.5, where primary amines are deprotonated and thus more nucleophilic.[1][2]
Mechanism of NHS ester reaction with a primary amine.
Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry
The second, bioorthogonal step is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The highly strained TCO group (the dienophile) reacts rapidly with an electron-deficient tetrazine (the diene).[4] This [4+2] cycloaddition is catalyst-free and forms a transient, strained bicyclic intermediate that quickly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) linkage.[1] This reaction is irreversible and exceptionally fast.[1]
Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Quantitative Data Summary
The performance and stability of this compound are critical for its successful application. The following tables provide a summary of its key properties and reaction parameters.
Table 1: Physicochemical and Kinetic Properties
| Property | Value | References |
| Molecular Formula | C₂₂H₃₄N₂O₉ | [6] |
| Molecular Weight | 470.51 g/mol | [6] |
| Purity | ≥95% | [7] |
| Solubility | DMSO, DMF, DCM, Chloroform | [8] |
| Storage Conditions | -20°C, desiccated, protected from light | [8] |
| Second-Order Rate Constant (TCO-Tetrazine Ligation) | ~800 - 30,000 M⁻¹s⁻¹ | [7] |
Table 2: NHS Ester Stability (Half-life in Aqueous Solution)
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| Data compiled from sources for general NHS esters and is highly dependent on buffer composition.[3] |
Table 3: Recommended Parameters for Protein/Antibody Labeling
| Parameter | Recommended Range | Rationale and Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis of the NHS ester.[5] |
| Molar Excess of TCO-PEG3-NHS Ester | 10 to 50-fold | A 20-fold excess is a common starting point; the optimal ratio should be determined empirically for each protein.[5] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for the NHS ester.[5] |
| Reaction pH | 7.2 - 8.5 | A compromise between ensuring deprotonated, nucleophilic amines and minimizing NHS ester hydrolysis at higher pH. A pH of 8.3-8.5 is often optimal.[2][9] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be required, but this increases the risk of hydrolysis.[5] |
| Quenching Reagent | 1 M Tris-HCl or 100 mM Glycine (final conc. 20-100 mM) | Quenches unreacted NHS ester to prevent further reactions.[5][10] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
General Workflow
The overall process follows a logical sequence of activation, purification, and subsequent bioorthogonal ligation.
Logical workflow for two-step conjugation using TCO-PEG3-NHS ester.
Protocol 1: Antibody Labeling with this compound
This protocol describes the functionalization of an antibody with TCO groups.
Materials:
-
Antibody solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., Zeba™)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.[10]
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the required amount in anhydrous DMSO to a concentration of 10 mM.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice. Protect the reaction from light.[8]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column according to the manufacturer's instructions.[10] The TCO-labeled antibody is now ready for the subsequent ligation step.
Protocol 2: Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins using a two-step approach.
Part A: Preparation of TCO-conjugated Antibody
-
Follow the detailed steps in Protocol 1 to prepare the TCO-functionalized antibody.
Part B: Labeling of Cell Surface Proteins Materials:
-
Cell suspension (in a suitable buffer like PBS with 1% BSA)
-
TCO-conjugated antibody (from Part A)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye)
-
Wash Buffer (e.g., cold PBS)
Procedure:
-
Primary Labeling: Add the TCO-conjugated antibody to the cell suspension at a predetermined optimal concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 4°C to allow for antibody binding to the cell surface target.
-
Washing: Wash the cells 2-3 times with cold Wash Buffer to remove unbound antibody.
-
Secondary Ligation: Add the tetrazine-functionalized molecule to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells 2-3 times with cold Wash Buffer to remove the excess tetrazine reagent.
-
Analysis: The cells are now labeled and ready for analysis by methods such as flow cytometry or fluorescence microscopy.
Protocol 3: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a two-step approach for generating an ADC.
-
TCO-functionalization of the Antibody: Follow Protocol 1 to prepare the TCO-functionalized antibody and purify it.
-
Ligation to a Tetrazine-Drug:
-
Prepare Reactants: Dissolve the purified TCO-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the tetrazine-drug solution to the TCO-antibody solution. The molar ratio should be optimized, but a slight excess of the tetrazine-drug is common.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or as determined by the kinetics of the specific TCO-tetrazine pair.
-
Purification: Purify the resulting ADC to remove any unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The reagent was exposed to moisture. | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO immediately before use.[2][9] |
| Suboptimal pH: The reaction buffer pH is too low (<7.2) or too high (>8.5). | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[9] | |
| Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS. If necessary, perform a buffer exchange before the conjugation reaction.[2][9] | |
| Non-specific Binding or Aggregation of the Conjugate | Hydrophobic Interactions: The TCO moiety is hydrophobic. | Ensure adequate purification of the conjugate. The PEG3 spacer is designed to mitigate this, but for sensitive applications, further purification may be necessary.[2] |
| High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high (>10%), causing protein precipitation. | Minimize the volume of the linker stock solution added to the protein solution. Perform a solvent tolerance test if necessary.[2] |
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its dual functionality, enabling a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation, offers an exceptional degree of control over the creation of complex biomolecular architectures.[1][4] By understanding the underlying chemical principles and optimizing the reaction conditions as detailed in this guide, researchers can effectively leverage this reagent for a wide range of applications, from advanced diagnostics and cell imaging to the development of next-generation therapeutics like ADCs and PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
(S,E)-TCO2-PEG3-NHS ester mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S,E)-TCO2-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterobifunctional crosslinker that has become an essential tool in bioconjugation for its ability to facilitate a precise, two-step covalent linking of molecules.[1][2] Its architecture features an N-hydroxysuccinimide (NHS) ester for traditional amine-reactive conjugation and a trans-cyclooctene (B1233481) (TCO) group for high-speed, bioorthogonal "click chemistry".[1] A hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances water solubility, minimizes steric hindrance, and improves the pharmacokinetic properties of the resulting bioconjugate.[1][2][3] This guide details the dual-reactivity mechanism, provides quantitative performance data, and outlines comprehensive experimental protocols for leveraging this versatile reagent in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs) and advanced cellular imaging.[2][4][5]
Core Components and Mechanism of Action
The utility of this compound arises from its three distinct components, which enable a controlled, two-stage conjugation process.[2]
-
N-Hydroxysuccinimide (NHS) Ester : This functional group selectively targets and reacts with primary amines (—NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form highly stable amide bonds.[1][3][]
-
trans-Cyclooctene (TCO) : As a strained alkene, the TCO moiety is a highly reactive dienophile used in one of the fastest bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1][3][7] The high ring strain is the driving force for this rapid and specific catalyst-free reaction.[1][7]
-
Polyethylene Glycol (PEG3) Linker : This short, hydrophilic spacer enhances the aqueous solubility of the reagent, reduces aggregation of labeled proteins, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[1][8][9][]
The core mechanism is a sequential, two-step process:
-
Amine Conjugation : A biomolecule of interest (e.g., an antibody) is first functionalized with the TCO group via the reaction of its primary amines with the NHS ester.[1]
-
Bioorthogonal Ligation : The newly installed TCO handle is then specifically and rapidly ligated to a second molecule functionalized with a tetrazine group.[3]
Part 1: Amine-Reactive Conjugation via NHS Ester
The initial conjugation step is a nucleophilic acyl substitution.[1][] The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, creating a stable covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][]
Reaction Conditions and Competing Reactions
This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where primary amines are sufficiently deprotonated and thus more nucleophilic.[1][11][12] However, the primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which inactivates the reagent by converting it to a non-reactive carboxylate.[3][11][12] The rate of hydrolysis increases significantly with pH.[11] Therefore, reactions must be carefully optimized to maximize aminolysis over hydrolysis.[]
Part 2: Bioorthogonal TCO-Tetrazine Ligation
The second step leverages the power of bioorthogonal click chemistry. The TCO group reacts with a tetrazine via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][13] This reaction is exceptionally fast and highly specific, proceeding rapidly within complex biological environments without interfering with native biochemical processes.[3][9] The reaction is catalyst-free, irreversible, and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[5][13]
This bioorthogonal reaction is distinguished by its extreme selectivity and biocompatibility, allowing for the covalent linking of low-abundance biomolecules in complex environments, including living organisms.[9]
Below is a diagram illustrating the two-step mechanism of action.
Quantitative Performance Data
The performance of this compound is defined by the kinetics and conditions of its two reactive modalities. The TCO-tetrazine ligation is exceptionally rapid, orders of magnitude faster than other click chemistry reactions.[1]
Table 1: Comparative Reaction Kinetics
| Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Characteristics |
|---|---|---|
| TCO-Tetrazine (iEDDA) | ~800 - 30,000+ [3][5] | Exceptionally fast, bioorthogonal, catalyst-free.[5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Slower than iEDDA, bioorthogonal, catalyst-free.[3] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Variable, generally slower than iEDDA | Fast but requires a cytotoxic copper catalyst.[9] |
Table 2: NHS Ester Reaction Parameters
| Parameter | Value / Condition | Notes |
|---|---|---|
| Optimal pH | 7.2 - 8.5[3][11][12] | Balances amine nucleophilicity and ester stability. |
| Half-life (Hydrolysis) | ~4-5 hours (pH 7.0, 0°C)[11] | Hydrolysis is a major competing reaction.[][11] |
| ~10 minutes (pH 8.6, 4°C)[11][14] | Rate of hydrolysis increases significantly with pH.[11] | |
| Compatible Buffers | PBS, HEPES, Borate, Bicarbonate[11][12] | Must be free of primary amines.[12][15] |
| Incompatible Buffers | Tris, Glycine[12][15] | Compete with the target molecule for reaction.[12][15] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for common applications.
Protocol 1: General Protein/Antibody Labeling
This protocol describes the covalent attachment of the TCO moiety to a protein or antibody.
A. Materials Required
-
Protein/antibody solution (1-5 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][15]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.2-8.0.[12][15]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3][11]
-
Purification: Spin desalting columns or dialysis cassettes.[3][12]
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Protein Preparation : Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[2][3] If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[2][15]
-
NHS Ester Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).[2][3][15] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[15]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[2][3] The optimal molar ratio may need to be determined empirically.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-8 hours at 4°C.[12]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12] This will consume any unreacted NHS ester.
-
Purification : Remove unreacted TCO reagent and byproducts using a spin desalting column or dialysis to exchange the labeled protein into a suitable buffer for storage or downstream use.[3][12]
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
-
Prepare Reactants : Dissolve the purified TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2] Dissolve the tetrazine-functionalized molecule (e.g., drug, fluorophore) in a compatible solvent.[2]
-
Ligation Reaction : Add the tetrazine solution to the TCO-protein solution.[2] A molar ratio of 1.05 to 1.5 equivalents of tetrazine per equivalent of TCO-protein is often recommended.[9]
-
Incubation : Incubate the reaction at room temperature or 4°C. The reaction is typically complete within 30-60 minutes due to the extremely fast kinetics.[9]
-
Analysis : The final conjugate is now ready for purification (if necessary) or direct use in downstream applications. Analyze the conjugate using SDS-PAGE, mass spectrometry, or functional assays.[3]
Key Considerations and Troubleshooting
-
NHS Ester Hydrolysis : This is the most common cause of low conjugation efficiency.[12] To minimize it, always use freshly prepared reagent solutions, work quickly, and maintain the recommended pH.[12][15] The competition between aminolysis and hydrolysis is a critical factor.[][16][17]
-
TCO Stability : The TCO group can isomerize to its less reactive cis-cyclooctene (CCO) form.[3][8] Long-term storage of TCO-labeled molecules should be at -20°C and protected from light.[3]
-
Buffer Choice : Strictly avoid buffers containing primary amines during the NHS ester reaction step.[11][12][15]
Conclusion
The this compound is a powerful bioconjugation reagent that provides a robust and efficient two-stage approach to labeling.[3] The initial NHS ester-mediated conjugation offers a straightforward method for attaching the TCO moiety to proteins and other amine-containing biomolecules.[3] The subsequent TCO-tetrazine ligation delivers exceptional specificity and reaction speed, making it an ideal choice for applications in complex biological systems where precision and efficiency are paramount.[3][5] A thorough understanding of its dual-reaction mechanism and careful control of experimental conditions are critical to harnessing its full potential in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 8. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. escholarship.org [escholarship.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Protein Labeling with (S,E)-TCO2-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S,E)-TCO2-PEG3-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. It details the core mechanism, quantitative data, and detailed experimental protocols for its use in labeling proteins and other biomolecules, enabling advanced applications in diagnostics, therapeutics, and fundamental research.
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur within complex biological systems without interfering with or being influenced by native biochemical processes.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][3] This "click chemistry" ligation is prized for its exceptionally rapid kinetics, catalyst-free nature, and superior biocompatibility, making it an invaluable tool for applications in live cells and in vivo studies.[1][4]
This compound is a reagent designed to leverage this powerful chemistry. It acts as a bridge, first attaching a reactive TCO handle to a protein and then allowing for the precise and efficient conjugation of a second, tetrazine-functionalized molecule, such as a fluorophore, drug, or imaging agent.[2][5]
Core Mechanism of Action
The utility of this compound is based on a sequential, two-step labeling strategy.[2][6]
-
Step 1: Amine Modification. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (—NH₂), such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[5] This reaction, typically conducted at a slightly alkaline pH (7.2-8.5), forms a stable, covalent amide bond, tethering the TCO-PEG3 moiety to the protein.[5][6] The integrated 3-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, which can improve labeling efficiency.[5][7]
-
Step 2: Bioorthogonal TCO-Tetrazine Ligation. Once the protein is functionalized with the TCO group, it is ready for the bioorthogonal "click" reaction. The strained TCO dienophile rapidly and specifically undergoes an IEDDA cycloaddition with an electron-poor tetrazine diene.[1][8] This reaction is irreversible, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[1] Its remarkable speed and specificity allow for efficient labeling even at the low concentrations typical of biological systems.[1][4]
Visualizing the Process and Chemistry
Caption: General workflow for protein conjugation.
Reactants [label=<
];
Transition [label="[4+2]\nCycloaddition", shape=none, fontcolor="#202124"];
Intermediate [label=<
];
Retro [label="Retro-Diels-Alder\n(N₂ Release)", shape=none, fontcolor="#202124"];
Product [label=<
];
Reactants -> Transition [color="#EA4335"]; Transition -> Intermediate [color="#EA4335"]; Intermediate -> Retro [color="#FBBC05"]; Retro -> Product [color="#FBBC05"]; }
Caption: The TCO-tetrazine IEDDA reaction mechanism.
Quantitative Data
The primary advantage of the TCO-tetrazine ligation is its exceptional speed, quantified by the second-order rate constant (k₂). This reaction is orders of magnitude faster than other common bioorthogonal "click" reactions.[1]
| Ligation Method | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| TCO-Tetrazine Ligation | ~2,000 - 10,000,000 [1][3][8][9] | Extremely fast, catalyst-free, highly bioorthogonal, forms stable conjugate with N₂ as the only byproduct.[1][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | Catalyst-free but significantly slower than TCO-tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1,000 | Fast, but requires a cytotoxic copper catalyst, limiting its use in living systems.[4] |
Note: The reactivity of TCO isomers is influenced by stereochemistry and structural modifications, with more strained isomers generally exhibiting faster kinetics.[3]
Detailed Experimental Protocols
This section provides generalized protocols for a two-step protein labeling procedure. Optimization may be required for specific proteins and applications.
This protocol details the covalent attachment of the TCO moiety to the target protein.
A. Materials Required
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. (Phosphate-buffered saline (PBS) is a common choice). Avoid buffers containing primary amines like Tris or glycine (B1666218). [2][10]
-
Solvent: Anhydrous (anhydrous) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][5]
-
Purification: Desalting column (e.g., size-exclusion chromatography) or dialysis equipment.[10][11]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
B. Procedure
-
Protein Preparation: If the protein is in an incompatible buffer, perform a buffer exchange into the amine-free Reaction Buffer. Adjust the final protein concentration to 1-10 mg/mL.[6][12]
-
Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[5] Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[2][5] The NHS ester moiety readily hydrolyzes and should not be stored in solution.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5][6] Gently mix. The final concentration of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][10]
-
Quenching (Optional): To stop the reaction, especially if over-labeling is a concern, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[6][13]
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.[10][14]
-
Storage: The resulting TCO-labeled protein is now ready for the next step or can be stored at 4°C for short-term use or at -20°C for long-term storage.[15]
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
A. Materials Required
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., Tz-fluorophore, Tz-biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
B. Procedure
-
Prepare Reactants: The purified TCO-labeled protein should be in a suitable reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine compound is often used to ensure complete consumption of the labeled protein.[6]
-
Incubation: The reaction is typically very fast. An incubation of 30-60 minutes at room temperature is usually sufficient for complete ligation.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance peak (510-550 nm).[1]
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[1][6]
-
Analysis and Storage: The final protein conjugate is ready for downstream applications. Verify labeling success using appropriate methods (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry). Store the final conjugate at 4°C or -20°C as appropriate.[1]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (Step 1) | Hydrolysis of NHS ester: Reagent is sensitive to moisture. | Always warm the reagent vial to room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before use. Discard unused solution.[2][5] |
| Primary amines in buffer: Buffers like Tris or glycine compete with the target protein. | Perform buffer exchange into an amine-free buffer (PBS, HEPES, bicarbonate) before labeling.[2][5] | |
| Suboptimal pH: Reaction is slow at acidic or neutral pH where amines are protonated. | Ensure the reaction pH is in the optimal range of 8.3-8.5.[12][14] | |
| Low Ligation Yield (Step 2) | Isomerization of TCO: The reactive trans-cyclooctene can isomerize to the much less reactive cis-cyclooctene. | Store TCO reagents properly (-20°C, protected from light). Avoid exposure to high temperatures or thiols.[2][16] |
| Degradation of Tetrazine: Some tetrazine derivatives have limited stability in aqueous buffers. | Use freshly prepared or properly stored tetrazine solutions. Consult the manufacturer's data for stability information. | |
| Protein Aggregation/Precipitation | High solvent concentration: Excessive DMSO or DMF can denature proteins. | Keep the final organic solvent concentration below 10% of the total reaction volume.[5] |
| Over-labeling: Modification of too many lysine residues can alter protein structure and solubility. | Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. neb.com [neb.com]
- 14. interchim.fr [interchim.fr]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to (S,E)-TCO2-PEG3-NHS Ester in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S,E)-TCO2-PEG3-NHS ester, a pivotal reagent in the field of bioorthogonal chemistry. It details the molecule's structure, dual-reaction mechanism, and applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its effective implementation in research and development.
Introduction to Bioorthogonal Chemistry and the TCO-Tetrazine Ligation
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a strained trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz). This reaction is prized for its exceptionally fast kinetics and high specificity, enabling the precise labeling and tracking of biomolecules in complex biological environments without the need for cytotoxic catalysts like copper.[1][2]
This compound is a heterobifunctional linker designed to leverage this powerful reaction. It acts as a molecular bridge, first attaching to a biomolecule of interest and then presenting a reactive TCO group for rapid ligation to a tetrazine-functionalized probe.
The Reagent: Deconstructing this compound
The structure of this compound is tailored for a two-stage bioconjugation strategy. Each component plays a critical role:
-
(S,E)-TCO (trans-cyclooctene): This is the bioorthogonal reactive group. The high ring strain of the trans-double bond is the driving force for its rapid and specific reaction with a tetrazine partner.[2] The "(S,E)" designation refers to the specific stereoisomer. TCOs can exist as different stereoisomers (e.g., axial and equatorial), which significantly impacts their stability and reactivity. Generally, axial isomers exhibit higher ring strain and thus faster reaction kinetics (up to 4 times faster) than their more stable equatorial counterparts.[3][4] This trade-off between reactivity and stability is a key consideration for experimental design.[5]
-
PEG3 (Polyethylene Glycol Linker): This 3-unit PEG spacer is hydrophilic. Its inclusion enhances the water solubility of the reagent and the resulting conjugate, helps to reduce protein aggregation, and provides a flexible spacer to minimize steric hindrance between the labeled biomolecule and the incoming tetrazine probe.[2][6]
-
NHS Ester (N-Hydroxysuccinimide Ester): This is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, covalent amide bonds.[2] This reaction is the primary method for attaching the TCO-PEG3 moiety to the target biomolecule.
Mechanism of Action: A Two-Stage Conjugation Process
The use of this compound involves a sequential, two-stage process that provides high control over the labeling strategy.
Stage 1: Amine-Reactive Labeling The process begins with the covalent attachment of the TCO moiety to the biomolecule of interest (e.g., an antibody). The NHS ester reacts with a primary amine on the protein surface via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2]
Stage 2: Bioorthogonal TCO-Tetrazine Ligation Once the biomolecule is "TCO-tagged," it can be introduced into a biological system. A second molecule, functionalized with a tetrazine group (e.g., a fluorescent dye, a drug molecule), is then added. The TCO and tetrazine rapidly undergo an inverse-electron-demand Diels-Alder cycloaddition, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas. This "click" reaction is irreversible and highly specific.[7]
Quantitative Data
The performance of TCO-tetrazine ligation is primarily defined by its reaction kinetics and the stability of the TCO isomer.
Table 1: Comparative Reaction Kinetics of TCO Isomers with Tetrazines The second-order rate constant (k₂) is a measure of reaction speed. Higher values indicate faster reactions. The reactivity of TCO is highly dependent on its stereochemistry (axial vs. equatorial) and the structure of the tetrazine partner.[3][8]
| TCO Isomer / Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Axial-5-hydroxy-TCO | Amido-dipyridyl-tetrazine | ~8.0 x 10⁴ | Water, 25°C[9] |
| Equatorial-5-hydroxy-TCO | Amido-dipyridyl-tetrazine | ~2.0 x 10⁴ | Water, 25°C[9] |
| s-TCO (strained) | 3,6-di(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ | Water[10][11] |
| d-TCO (strained) | 3,6-di(2-pyridyl)-s-tetrazine | ~3.7 x 10⁵ | Water, 25°C[12] |
| "Standard" TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media[7][8] |
| "Standard" TCO | 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | Methanol/Water[8] |
Table 2: Comparative Stability of TCO Isomers A major consideration is the isomerization of the reactive trans-TCO to the unreactive cis-TCO (CCO) isomer. This process is catalyzed by thiols and copper-containing proteins found in cell culture media and serum.[6][13][14]
| TCO Isomer / Derivative | Condition | Stability Profile |
| "Standard" TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to CCO within 7 hours.[14] |
| d-TCO (dioxolane-fused) | Human serum | Minimal degradation observed after 4 days.[12][13] |
| s-TCO (strained) | High thiol concentration (30 mM) | Prone to rapid isomerization.[12][15] |
| 2-TCO regioisomer | In vivo (thiol presence) | Generally considered more stable than 4-TCO regioisomers.[5] |
| General TCOs | Cell culture media (DMEM) | Rapid isomerization (t½ ≤ 60 min) due to thiamine (B1217682) degradation products.[16] |
Detailed Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol provides a general procedure for conjugating the TCO moiety to an antibody.
Materials:
-
Antibody (mAb) of interest
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Must be free of primary amines (e.g., Tris, glycine).[2][17]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (e.g., Zeba™) for buffer exchange and purification
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[2][17]
-
Gently mix or rock the reaction solution. Ensure the final DMSO concentration is below 10% to avoid denaturation.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[2][18]
-
-
Quench Reaction:
-
Purification:
-
Remove excess, unreacted TCO reagent and quenching buffer using a spin desalting column, exchanging the TCO-labeled antibody into your desired Storage Buffer .
-
Determine the final concentration and degree of labeling (DOL) of the TCO-antibody conjugate.
-
-
Storage:
-
Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C / -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]
-
Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe
-
Reactant Preparation:
-
Prepare the TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-modified antibody and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
The reaction is typically complete within 10-60 minutes at room temperature. Reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
-
Troubleshooting Common Issues
Conclusion
This compound is a robust and versatile reagent that bridges traditional amine-based conjugation with high-performance bioorthogonal chemistry. By understanding the distinct roles of its functional components, the kinetics of the TCO-tetrazine ligation, and the critical factor of TCO stability, researchers can effectively design and execute sophisticated bioconjugation strategies. The provided protocols and troubleshooting guide serve as a practical starting point for applications ranging from the construction of antibody-drug conjugates and advanced imaging probes to the functionalization of biomaterials. The continued development of TCO isomers with an optimized balance of reactivity and stability will further expand the capabilities of this powerful bioorthogonal tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. furthlab.xyz [furthlab.xyz]
A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: Solubility, Stability, and Applications in Bioconjugation
(S,E)-TCO2-PEG3-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and advanced bio-imaging probes.[1][2] This guide provides an in-depth overview of its solubility, stability, and handling, along with detailed experimental protocols for its use.
Core Properties and Structure
This reagent incorporates three key functional elements:
-
A trans-cyclooctene (B1233481) (TCO) group: This strained alkene is the reactive moiety for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1] This reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without the need for a catalyst.[3][4][5]
-
A polyethylene (B3416737) glycol (PEG3) spacer: The three-unit PEG linker enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible spacer to minimize steric hindrance.[1][6]
-
An N-hydroxysuccinimide (NHS) ester: This functional group provides a means for covalent attachment to biomolecules by reacting with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₃₄N₂O₉[6][7] |
| Molecular Weight | 470.51 g/mol [7][8] |
| Physical State | Colorless oil or white solid[7] |
| Purity | Typically ≥95%[6][7] |
| Solubility | Soluble in DMSO, DMF, DCM[6][7][9] |
| Storage Temperature (Solid) | -20°C, protect from light and moisture[6][7][10] |
| Storage (in Anhydrous Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to prepare fresh solutions before use.[11] |
| CAS Number | 2141981-88-4[6][7] |
Table 1: Physical and Chemical Properties
| Condition | Half-life of NHS Ester | Notes |
| pH 7.0, 0°C | 4 to 5 hours[12][13] | The rate of hydrolysis is a significant competing reaction to the desired amidation.[12] |
| pH 8.6, 4°C | 10 minutes[12][13] | Higher pH significantly accelerates the hydrolysis of the NHS ester.[12] |
| pH 8.0, Room Temperature (Porphyrin-NHS ester) | 210 minutes (hydrolysis), 80 minutes (amidation)[14] | While not specific to this compound, this provides an indication of the competition between hydrolysis and amidation.[14] |
| pH 9.0, Room Temperature (Porphyrin-NHS ester) | 125 minutes (hydrolysis), 10 minutes (amidation)[14] | Demonstrates the increased rate of both hydrolysis and amidation at higher pH.[14] |
Table 2: Stability of the NHS Ester Moiety in Aqueous Solutions
Experimental Protocols
General Handling and Storage
Due to the moisture-sensitive nature of the NHS ester and the inherent instability of the TCO group, proper handling is crucial.[7]
-
Storage: Store the solid reagent at -20°C under an inert atmosphere and protected from light.[7][10] For solutions in anhydrous solvents like DMSO or DMF, store at -80°C for long-term storage or -20°C for short-term.[11] It is highly recommended to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles.[10]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][15] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7]
Protocol 1: Protein/Antibody Labeling with this compound
This protocol describes the covalent attachment of the TCO moiety to a protein or antibody.
Materials:
-
Protein or antibody solution (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) buffer or PBS, pH 7.2-8.5.[10][12] Avoid buffers containing primary amines like Tris or glycine.[10][16]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[17]
-
Desalting column or dialysis equipment for purification.[18]
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is between 1-5 mg/mL.[18][19]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[18][19]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein/antibody solution.[10][19] The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][17][19]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[18][19]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[18][19]
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6-9)[20]
Procedure:
-
Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized molecule in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used for optimal results.[4]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. The incubation time can range from 10 minutes to 2 hours, depending on the reactants and their concentrations.[4][15] The reaction is often very rapid.[21]
-
Analysis: The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[20] The final conjugate is now ready for use or further purification if necessary.
Visualizations
Signaling Pathways and Workflows
Caption: A two-step bioconjugation workflow.
Caption: Key decision points for NHS ester conjugation.
References
- 1. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 6. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: A Versatile Tool for Bioconjugation
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of (S,E)-TCO2-PEG3-NHS ester. This heterobifunctional crosslinker is a cornerstone in the field of bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, from basic research to the development of targeted therapeutics. This guide will cover its commercial availability, fundamental chemistry, detailed experimental protocols, and practical applications.
This compound is a specific stereoisomer of the more commonly referenced TCO-PEG3-NHS ester. While much of the available literature refers to the general compound, the principles and protocols outlined in this guide are applicable to this specific isomer.
Commercial Suppliers and Pricing
A variety of commercial suppliers offer TCO-PEG3-NHS ester for research purposes. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that prices are subject to change and may vary based on quantity and purity.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Purity |
| BroadPharm | TCO-PEG3-NHS ester | BP-24147 | 25 mg | $180.00 | >95% |
| 100 mg | $490.00 | ||||
| MedChemExpress | This compound | HY-141166A | Inquire | Inquire | >95% |
| Benchchem | TCO-PEG3-NHS ester | B2972003 | Inquire | Inquire | >95% |
| Glyco MindSynth | TCO-PEG3-NHS ester | 1 g | $1460.00 | 95% to 97% | |
| 5 g | $3980.00 |
Note: Pricing information was retrieved from publicly available sources and may not be current. Please visit the supplier's website for the most up-to-date information.
Core Principles: The Chemistry of Controlled Linkage
TCO-PEG3-NHS ester is a powerful tool due to its dual-ended reactivity, which allows for a precise, two-step approach to covalently linking molecules.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2][3]
-
trans-Cyclooctene (TCO): This strained alkene is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3] This reaction is exceptionally fast and specific, proceeding rapidly in complex biological environments without interfering with native biochemical processes.[4][5]
-
Polyethylene Glycol (PEG3) Spacer: The three-unit PEG linker enhances the water solubility of the reagent and the resulting conjugate. It also provides a flexible spacer that minimizes steric hindrance between the conjugated molecules.[6]
This dual functionality allows for a controlled, sequential conjugation. First, a biomolecule of interest is functionalized with the TCO group via the NHS ester. Following purification, this TCO-labeled biomolecule can then be specifically reacted with a second molecule that has been modified with a tetrazine group.
Quantitative Comparison of "Click" Chemistry Reactions
The TCO-tetrazine ligation exhibits significantly faster reaction kinetics compared to other common bioorthogonal reactions, making it ideal for applications where speed and efficiency are critical, especially at low reactant concentrations.[7][8]
| Bioorthogonal Reaction | Reactive Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| TCO-Tetrazine (iEDDA) | Tetrazine | ~800 - 30,000[7][8] | Extremely fast, highly specific, bioorthogonal, catalyst-free.[7][8] |
| DBCO-Azide (SPAAC) | Azide | ~1[8] | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[7][8] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of TCO-PEG3-NHS ester.
General Protocol for Protein/Antibody Labeling with TCO-PEG3-NHS Ester
This protocol describes the initial step of conjugating the TCO moiety to a protein or antibody.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other size-exclusion chromatography method for purification
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine (B1666218) buffers), perform a buffer exchange into the Reaction Buffer to a final concentration of 1-5 mg/mL.[9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF.[2][9] NHS esters are moisture-sensitive.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[5][9] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2] Protect the reaction from light.[5]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5][9] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5]
-
Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting spin column or dialysis.[9]
Protocol for TCO-Tetrazine Ligation
This protocol describes the second step, the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein (from Protocol 3.1)
-
Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-functionalized protein and the tetrazine-functionalized molecule are in an amine-free buffer like PBS.[4]
-
Reaction Setup: Mix the TCO-labeled protein and the tetrazine-modified molecule in the desired molar ratio. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-molecule is often used.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[9] Due to the rapid kinetics, the reaction is often complete in under an hour.[9] The reaction can be monitored by the disappearance of the characteristic color of the tetrazine (typically pink/red) or by spectrophotometry (absorbance between 510-550 nm).[10][11]
-
Purification (if necessary): If purification is required to remove excess tetrazine reagent, size-exclusion chromatography can be used.
Visualizing the Workflow and Applications
The following diagrams, created using the DOT language, illustrate the key experimental workflows and conceptual applications of TCO-PEG3-NHS ester.
Conclusion
This compound is a versatile and powerful reagent that has become indispensable in the field of bioconjugation. Its dual-ended reactivity, combining robust amine-reactive chemistry with exceptionally fast and specific bioorthogonal ligation, provides researchers with a high degree of control for creating complex biomolecular constructs.[1] The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this technology in their endeavors, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester and its Comparison with Other TCO Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of chemical biology, drug development, and diagnostics, the ability to specifically and efficiently conjugate molecules to biomolecules is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines, has emerged as a powerful tool for these applications. This technical guide provides an in-depth comparison of (S,E)-TCO2-PEG3-NHS ester with other commonly used TCO reagents, focusing on their reaction kinetics, stability, and hydrophilicity. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting the optimal reagent and methodology for their specific needs.
Introduction to TCO Reagents and the TCO-Tetrazine Ligation
Trans-cyclooctenes are strained alkenes that exhibit remarkable reactivity towards tetrazines in the iEDDA reaction.[1] This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for cytotoxic catalysts.[2][3] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2]
The versatility of TCO reagents stems from the ability to modify their core structure to tune their reactivity, stability, and solubility.[1] The introduction of functional groups, such as N-hydroxysuccinimide (NHS) esters, allows for the covalent attachment of the TCO moiety to primary amines on biomolecules like proteins and antibodies.[3][4]
Properties of this compound
This compound is a heterobifunctional linker that incorporates three key features:
-
A trans-cyclooctene (B1233481) (TCO) moiety: The reactive partner for the iEDDA reaction with tetrazines. The specific (S,E) stereochemistry influences its reactivity and stability profile.[1]
-
A triethylene glycol (PEG3) spacer: This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, reduces steric hindrance, and can minimize non-specific binding.[3][5]
-
An N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group for the covalent attachment to biomolecules.[3][4]
These features make this compound a versatile reagent for a two-step bioconjugation strategy. First, the biomolecule of interest is labeled with the TCO group via the NHS ester. Then, the TCO-functionalized biomolecule is reacted with a tetrazine-containing molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.[5]
Comparative Analysis of TCO Reagents
The selection of a TCO reagent is a critical step in the design of a bioconjugation experiment. The ideal reagent will possess a combination of high reaction kinetics, sufficient stability for the intended application, and appropriate solubility.
Reaction Kinetics
The second-order rate constant (k₂) is a key parameter for quantifying the speed of the TCO-tetrazine ligation. A higher k₂ value indicates a faster reaction, which is particularly important for applications involving low concentrations of reactants or when rapid labeling is required. The reactivity of TCOs is influenced by factors such as ring strain and the stereochemistry of substituents.[1] For instance, TCOs with axial substituents generally exhibit faster reaction rates than their equatorial counterparts.[1] Conformationally strained TCOs, such as s-TCO and d-TCO, have been developed to further accelerate the reaction.[1][6]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[7] | The foundational TCO structure. |
| This compound | Various tetrazines | ~800 - 30,000[8] | Versatile reagent with a hydrophilic spacer. |
| axial-5-hydroxy-trans-cyclooctene (a-TCO-OH) | 3,6-dipyridyl-s-tetrazine | ~150,000 | Increased reactivity due to the axial substituent. |
| s-TCO (strained TCO) | 3,6-diphenyl-s-tetrazine | 3,100 | Reacts significantly faster than the parent TCO due to increased ring strain.[1] |
| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine (water-soluble) | 366,000 (± 15,000)[1][6] | High reactivity and improved stability and hydrophilicity.[1][6] |
| a-TCO (geminal substitution) | 3,6-dipyridyl-s-tetrazine | 150,000 (± 8,000)[1] | Faster kinetics due to increased olefinic strain from geminal substitution.[1] |
Stability
A critical consideration for TCO reagents is their stability, as they can isomerize to the unreactive cis-cyclooctene (CCO) isomer.[3] This isomerization can be promoted by factors such as the presence of thiols (e.g., dithiothreitol (B142953) - DTT) and copper-containing proteins.[9] The rate of isomerization varies among different TCO derivatives, with more reactive, strained TCOs like s-TCO tending to be less stable.[1] In contrast, derivatives like d-TCO have been designed for improved stability.[1][6]
Table 2: Stability of TCO Derivatives
| TCO Derivative | Stability Profile |
| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time.[9] |
| This compound | Long-term storage should be at -20°C, protected from light, to minimize isomerization.[3] |
| s-TCO | Prone to isomerization, especially in the presence of high thiol concentrations (30 mM), and has a reported half-life of 0.67 days in vivo when conjugated to an antibody.[1] |
| d-TCO | Exhibits improved stability compared to s-TCO, showing no decomposition in aqueous solutions at room temperature and remaining >97% as the trans-isomer after 4 days in human serum.[1][6] |
| 2-TCO isomers | Generally offer increased stability, particularly in the presence of thiols, compared to 4-TCO isomers, but with slower reaction kinetics.[1] |
Hydrophilicity
The hydrophilicity of a TCO reagent is important for its solubility in aqueous buffers and for minimizing non-specific binding in biological systems.[1] A common measure of hydrophilicity is the logarithm of the partition coefficient (logP), where a lower logP value indicates greater hydrophilicity. The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the hydrophilicity of TCO reagents.[3]
Table 3: Calculated logP (cLogP) Values for Various TCO Derivatives
| TCO Derivative | Calculated logP (cLogP) | Key Features |
| TCO | 1.95[1] | The parent TCO is relatively hydrophobic. |
| oxo-TCO | 1.33[1] | The ketone group increases hydrophilicity compared to TCO. |
| d-TCO | 1.76[1] | The dioxolane group provides a balance of reactivity and hydrophilicity. |
| a-TCO | 1.11[1] | Designed for improved hydrophilicity and rapid washout in cell-imaging.[1] |
| This compound | Not explicitly found, but the PEG3 spacer significantly enhances hydrophilicity. | The PEG spacer improves aqueous solubility and reduces non-specific binding.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.[4] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4] Incubate for 15 minutes.[10]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester and quenching buffer using a spin desalting column equilibrated with PBS. The purified TCO-conjugated antibody is now ready for use or storage.
Protocol 2: Two-Step Cell Surface Labeling
This protocol describes the labeling of a cell surface protein using a TCO-conjugated antibody followed by reaction with a tetrazine-functionalized fluorophore.
Materials:
-
Cells expressing the target surface protein
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-functionalized fluorophore
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and wash them with PBS.
-
Primary Antibody Incubation: Dilute the TCO-conjugated antibody in blocking buffer and incubate with the cells for 30-60 minutes at 4°C to prevent internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Tetrazine-Fluorophore Incubation: Dilute the tetrazine-functionalized fluorophore in PBS and incubate with the cells for 15-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.
-
Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: The TCO-tetrazine iEDDA reaction mechanism.
Caption: Workflow for conjugating an antibody with this compound.
Caption: Workflow for two-step cell surface labeling using a TCO-conjugated antibody.
Conclusion
This compound is a highly effective and versatile reagent for bioconjugation, offering a favorable balance of reactivity, stability, and hydrophilicity. The inclusion of a PEG spacer enhances its utility in aqueous biological systems. When compared to other TCO reagents, the choice ultimately depends on the specific requirements of the application. For experiments demanding the utmost reaction speed, highly strained derivatives like s-TCO or d-TCO may be preferable, albeit with potential stability trade-offs. For applications where stability is a greater concern, less reactive but more stable isomers might be more suitable. By understanding the properties of different TCO reagents and following optimized protocols, researchers can successfully leverage the power of TCO-tetrazine chemistry to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. furthlab.xyz [furthlab.xyz]
The Ascendancy of Trans-Cyclooctene Linkers: A Technical Guide for Researchers
A deep dive into the core of bioorthogonal chemistry, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, quantitative data, and experimental protocols for trans-cyclooctene (B1233481) (TCO) linkers.
Trans-cyclooctene (TCO) linkers have become indispensable tools in chemical biology and drug development. Their utility stems from their participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines (Tz), a bioorthogonal ligation known for its exceptional speed, specificity, and biocompatibility.[1][2] This reaction proceeds efficiently within living systems without interfering with native biochemical processes, enabling the precise labeling and manipulation of biomolecules in their natural environment.[1] The high ring strain of the trans-isomer of cyclooctene (B146475) makes it a potent dienophile, readily undergoing a [4+2] cycloaddition with the electron-poor tetrazine.[1] This reaction is catalyst-free, avoiding the cytotoxicity associated with methods like copper-catalyzed click chemistry, and produces a stable dihydropyridazine (B8628806) conjugate with the release of nitrogen gas as the sole byproduct.[1]
The field has evolved from the parent TCO to include a variety of derivatives with enhanced reactivity, stability, and hydrophilicity.[1] These include conformationally strained systems like s-TCO and d-TCO, which exhibit significantly faster reaction kinetics.[1] However, a trade-off often exists between reactivity and stability, as highly strained TCOs can be more susceptible to isomerization to the unreactive cis-cyclooctene form.[1][3]
Core Applications in Research and Development
The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in several key research areas:
-
Antibody-Drug Conjugates (ADCs): TCO linkers facilitate the site-specific conjugation of cytotoxic payloads to antibodies, leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[4] This precise control over conjugation improves the therapeutic window of ADCs compared to traditional methods that often result in heterogeneous mixtures.[4]
-
Live-Cell and In Vivo Imaging: The rapid kinetics and bioorthogonality of the TCO-tetrazine reaction are ideal for labeling and tracking biomolecules in real-time within living cells and organisms.[2][5] A particularly powerful application is pretargeted imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then detected by a subsequently administered, rapidly clearing tetrazine-labeled imaging agent.[6]
-
Radiolabeling for PET Imaging: The TCO-tetrazine ligation provides a rapid and efficient method for labeling biomolecules with positron-emitting radionuclides like fluorine-18 (B77423) for positron emission tomography (PET) applications.[7][8] This has significant implications for diagnostics and theranostics.[9]
-
Drug Delivery and "Click-to-Release" Chemistry: TCO linkers are integral to sophisticated drug delivery systems.[10] The "click-to-release" strategy utilizes the TCO-tetrazine reaction to trigger the cleavage of a linker and release a therapeutic agent at a specific target site, thereby minimizing off-target toxicity.[2][11] This approach has been successfully applied to release amines, phenols, and other functional molecules.[11][12]
-
Proteomics and Biomolecule Conjugation: The versatility of TCO-tetrazine chemistry allows for its broad application in the conjugation of a wide range of biomolecules, including proteins, peptides, and nucleic acids, for proteomic studies and the creation of novel bioconjugates.[2][13]
Quantitative Data: A Comparative Overview
The performance of a TCO linker is critically dependent on its reaction kinetics with a tetrazine partner and its stability under physiological conditions. The following tables summarize key quantitative data for several common TCO derivatives, providing a basis for selecting the appropriate linker for a specific application.
| TCO Derivative | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Notes |
| trans-cyclooctene (TCO) | ~2,000[14][15] | The parent and most fundamental TCO structure.[4] |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000[4] | Increased reactivity due to steric effects.[4] |
| Strained TCO (sTCO) | 19-160 times more reactive than parent TCO | Reactivity depends on the tetrazine partner.[14] |
| Diol-derivatized a-TCO | (150 ± 8) × 10³[16] | Two times faster than the axial diastereomer of trans-cyclooct-4-enol.[16] |
| Stabilized, more reactive tag | 2.7 x 10⁵[3] | Increased steric hindrance improves stability and reactivity.[3] |
Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.[1]
| TCO Derivative | Stability Characteristics |
| Parent TCO | Can isomerize to the unreactive cis-isomer in the presence of copper-containing serum proteins.[3][17] |
| Strained TCO (sTCO) | Exhibits similar in vivo stability to the parent TCO linker.[14][18] |
| Highly Strained TCOs (e.g., d-TCO, s-TCO) | Can be stabilized for long-term storage through complexation with Ag(I).[17][19] |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow for creating an antibody-drug conjugate (ADC), and the logical development of TCO technology.
Experimental Protocols
The following are generalized protocols for the labeling of a protein with a TCO linker and its subsequent conjugation to a tetrazine-modified molecule. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.
Protocol 1: Protein Modification with a TCO-NHS Ester
This protocol details the modification of primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody, using an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker.[2]
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
TCO-NHS Ester Stock Solution: Dissolve the TCO-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution. This should be done immediately before use as NHS esters are moisture-sensitive.
-
Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted TCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO linker and quenching reagent by size exclusion chromatography using a column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry. The purified TCO-modified protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule (e.g., a fluorescent dye, a small molecule drug).[1][2]
Materials:
-
Purified TCO-modified protein
-
Tetrazine-labeled molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]
-
Ligation Reaction: Add a 1.1 to 2-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast, with significant conjugation occurring within minutes to a few hours.[20] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as HPLC or SDS-PAGE.
-
Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[2]
-
Characterization: Characterize the final bioconjugate using appropriate techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm successful conjugation and purity.
Future Outlook
Trans-cyclooctene linkers have revolutionized the field of bioconjugation, providing a fast, selective, and biocompatible method for labeling molecules in complex environments.[1] The ongoing development of novel TCO derivatives with fine-tuned properties continues to expand their utility.[16] From enabling pretargeted nuclear imaging and therapy to constructing sophisticated antibody-drug conjugates, the TCO-tetrazine ligation is a powerful and versatile tool that will undoubtedly continue to drive innovation in drug development, diagnostics, and fundamental biological research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. udel.flintbox.com [udel.flintbox.com]
- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-trans-cyclooctene ligation (TTCO ligation) for the rapid construction of 18F labeled probes | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. iris.unict.it [iris.unict.it]
- 10. A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click-to-Release from trans-Cyclooctenes: Mechanistic Insights and Expansion of Scope from Established Carbamate to Remarkable Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between molecules.[1] This powerful technique is widely employed in drug development, diagnostics, and life sciences research for applications such as creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent dyes or biotin, and immobilizing biomolecules onto surfaces.[1][2][] The popularity of NHS esters is due to their high reactivity and selectivity toward primary amines, coupled with the ability to conduct reactions under mild, aqueous conditions that preserve the biological activity of sensitive molecules.[1][]
This guide provides a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols, and quantitative data to empower researchers to optimize their bioconjugation strategies.
Core Principles of NHS Ester Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This process results in a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A deprotonated primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[1][] This forms a transient tetrahedral intermediate, which then collapses, yielding the stable amide bond and releasing the NHS leaving group.[1][4]
Selectivity: NHS esters are highly selective for primary aliphatic amines.[4] While reactions can occur with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines.[4][5]
Key Reaction Parameters:
-
pH: The reaction is strongly pH-dependent.[6][7] The optimal pH range is typically between 7.2 and 8.5.[1][8][9] Below this range, primary amines are protonated (-NH₃⁺) and non-nucleophilic, thus unreactive.[1] Above this range, the rate of NHS ester hydrolysis significantly increases, which competes with the desired amine reaction.[1][8] For many applications, a pH of 8.3-8.5 is considered optimal.[6][7]
-
Temperature: Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1] Lower temperatures can help minimize the competing hydrolysis reaction.[1]
-
Concentration: Higher concentrations of the target biomolecule favor the bimolecular reaction with the amine over the unimolecular hydrolysis of the NHS ester.[1][] A protein concentration of at least 1-2 mg/mL is often recommended.[1][7]
-
Buffers: Amine-free buffers are essential.[5][9] Commonly used buffers include phosphate (B84403) (PBS), carbonate-bicarbonate, HEPES, and borate.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[5][8] However, these amine-containing buffers are useful for quenching the reaction.[5][8]
Competing Reaction: Hydrolysis The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid and inactivates the reagent.[1][8] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[10][11]
Data Presentation: Quantitative Parameters
Quantitative data is crucial for optimizing bioconjugation protocols. The following tables summarize key parameters for NHS ester reactions.
Table 1: Half-life of NHS Esters in Aqueous Solution This table illustrates the significant impact of pH on the stability of NHS esters. As the pH increases, the half-life decreases dramatically, making timely execution of the reaction critical.
| pH | Temperature | Half-life (t½) |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 8.6 | Room Temp. | Minutes |
| 9.0 | Room Temp. | Minutes |
| [8][12][13][14] |
Table 2: Recommended Reaction Conditions This table provides a summary of typical starting conditions for NHS ester conjugation reactions.
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (deprotonated state) with NHS ester stability (minimizing hydrolysis).[1][6][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures reduce hydrolysis rate but may slow the primary reaction.[1] |
| Reaction Time | 0.5 - 4 hours at RT; 2 - 12 hours (overnight) at 4°C | Duration depends on temperature, pH, and reactant concentrations.[1][8] |
| Molar Excess of Ester | 5- to 20-fold | Drives the reaction to completion, compensating for hydrolysis.[15] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration favors the desired bimolecular reaction over unimolecular hydrolysis.[6][7] |
| Solvent for Ester | Anhydrous DMSO or DMF | Used for initial dissolution of water-insoluble NHS esters before adding to aqueous buffer.[5][6] |
| Quenching Agent | 1 M Tris or Glycine | Contains primary amines to consume any unreacted NHS ester and stop the reaction.[5][8] |
Visualizations: Pathways and Workflows
Visual diagrams help clarify complex chemical reactions and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. covachem.com [covachem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Function of PEGylation in Protein Modification: An In-depth Technical Guide
Abstract: The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone of modern biopharmaceutical development. This modification offers a multitude of advantages, including enhanced pharmacokinetic profiles, reduced immunogenicity, and improved stability, thereby significantly augmenting the therapeutic efficacy and safety of protein-based drugs. This technical guide provides a comprehensive overview of the core principles of PEGylation, its impact on protein characteristics, and detailed methodologies for the synthesis, purification, and characterization of PEGylated proteins. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical protein modification strategy.
Introduction to Protein PEGylation
Therapeutic proteins, despite their high specificity and potency, often face challenges in clinical applications, including short circulating half-lives, susceptibility to proteolytic degradation, and the potential to elicit an immune response. PEGylation is a chemical modification process that covalently attaches PEG, a non-toxic and non-immunogenic polymer, to the surface of a protein.[1][2] This process effectively increases the hydrodynamic size of the protein, creating a protective layer that "masks" it from the host's immune system and reduces renal clearance.[2][3]
The pioneering work on PEGylation in the 1970s demonstrated its potential to extend the in vivo half-life and reduce the immunogenicity of proteins.[4] Since then, the technology has evolved from first-generation, non-specific modifications to second-generation strategies that allow for site-specific attachment of PEG, resulting in more homogeneous and well-defined conjugates.[5][6]
The Multifaceted Functions of PEGylation
The conjugation of PEG to a protein imparts several beneficial physicochemical and biological properties. These advantages, along with potential drawbacks, are summarized in the logical diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with (S,E)-TCO-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful labeling of proteins with (S,E)-TCO-PEG3-NHS ester. This heterobifunctional linker is a cornerstone in bioconjugation, enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to proteins via a stable amide bond.[1] The incorporated TCO group can then participate in an exceptionally fast and selective bioorthogonal "click chemistry" reaction with a tetrazine-functionalized molecule.[2] This two-step strategy is widely used for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[3][4]
The protocol herein details the necessary steps for efficient protein labeling, including materials, reaction conditions, and purification methods. Additionally, quantitative data is summarized to aid in experimental design and troubleshooting.
Mechanism of Action
The labeling process occurs in two primary stages:
-
Amine Labeling: The N-hydroxysuccinimide (NHS) ester of the TCO-PEG3-NHS ester reagent reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1] This reaction is most efficient at a pH between 7.2 and 8.5.[1]
-
Bioorthogonal Ligation: The now protein-bound TCO group is available for a rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified molecule.[3] This "click" reaction is highly specific and proceeds efficiently in complex biological environments without interfering with native biochemical processes.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful labeling of proteins with TCO-PEG3-NHS ester.
| Table 1: TCO-PEG3-NHS Ester Properties | |
| Property | Value |
| Chemical Formula | C₂₂H₃₄N₂O₉ |
| Molecular Weight | ~470.5 g/mol [2] |
| Purity | ≥95%[2] |
| Appearance | White solid or colorless oil[2] |
| Solubility | Soluble in DMSO, DMF, DCM[2] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Table 2: Recommended Reaction Parameters for TCO-NHS Ester Labeling | |
| Parameter | Recommended Range |
| Protein Concentration | 1-5 mg/mL[2][5] |
| Molar Excess of TCO-PEG3-NHS Ester | 10 to 20-fold[1][2] (can be up to 50-fold, optimization may be required)[5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 100 mM sodium phosphate (B84403) with 150 mM NaCl)[2][6] |
| Reaction pH | 7.2 - 8.5[1][6] |
| Reaction Temperature | Room temperature or 4°C[1][6] |
| Incubation Time | 30-60 minutes at room temperature; 2 hours at 4°C[1][2][6] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0[2] |
| Final Quenching Concentration | 50-100 mM[2] |
Experimental Protocols
This section provides a detailed methodology for the labeling of a target protein with TCO-PEG3-NHS ester and its subsequent reaction with a tetrazine-modified molecule.
Protocol 1: Protein Labeling with (S,E)-TCO-PEG3-NHS Ester
This protocol details the conjugation of TCO-PEG3-NHS ester to primary amines on a target protein.
Materials:
-
Target protein
-
(S,E)-TCO-PEG3-NHS ester
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]
-
Anhydrous DMSO or DMF[2]
-
Desalting spin columns or other size-exclusion chromatography method[2]
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[2] This is a critical step to remove any primary amines from the buffer, such as Tris or glycine (B1666218), which would compete with the protein for labeling.[1]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF.[2][5] It is crucial to allow the reagent vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution.[2] The optimal ratio may need to be determined empirically for each specific protein.[1] Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][6] Incubation on ice can help minimize the hydrolysis of the NHS ester.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2] Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[2]
-
Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting spin column or another size-exclusion chromatography method according to the manufacturer's instructions.[2][5]
-
Storage: The purified TCO-labeled protein can be stored at 4°C for immediate use or at -20°C for long-term storage.[2]
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Modified Molecule
This protocol describes the reaction between the TCO-labeled protein and a tetrazine-modified molecule.
Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-modified molecule of interest
-
Reaction Buffer: e.g., PBS, pH 7.4[2]
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-modified molecule in the Reaction Buffer.[2]
-
Ligation Reaction: Combine the reactants in the desired molar ratio. A slight molar excess (1.05-1.5x) of the tetrazine reagent is often used for simple conjugation.[2][7]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[2] Due to the rapid kinetics of the iEDDA reaction, the conjugation is often complete in under an hour.[2]
-
Purification (Optional): If necessary, the final conjugate can be purified using size-exclusion chromatography to remove any unreacted tetrazine-modified molecule.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for protein labeling and bioorthogonal ligation.
Caption: Troubleshooting common issues in protein labeling.
Troubleshooting
Common issues encountered during protein labeling with TCO-PEG3-NHS ester and their potential solutions are outlined below.
| Issue | Potential Cause | Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester. | The reagent is sensitive to moisture. Prepare the NHS ester stock solution in anhydrous solvent immediately before use.[1][5] |
| Primary amines in the reaction buffer. | Buffers containing Tris or glycine will compete with the target protein. Use an amine-free buffer like PBS or HEPES.[1][2] | |
| Suboptimal pH. | The reaction is slower at acidic pH. Maintain a reaction pH between 7.2 and 9.0.[1][2] | |
| Low Ligation Yield | Isomerization of TCO. | TCO can isomerize to the less reactive cis-cyclooctene (CCO). Store TCO reagents properly at -20°C and protected from light. Avoid high temperatures and the presence of thiols.[2][5] |
| Protein Aggregation | Hydrophobic interactions of the TCO moiety. | The PEG3 spacer is designed to enhance water solubility and reduce aggregation.[1] However, if aggregation occurs, consider optimizing the protein concentration and buffer conditions. Ensure thorough purification to remove any unbound reagent.[5] |
References
Application Notes and Protocols for Intracellular Labeling Using (S,E)-TCO2-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the intracellular labeling of proteins in live cells using (S,E)-TCO2-PEG3-NHS ester. This heterobifunctional reagent enables a two-step labeling strategy, combining amine-reactive chemistry with bioorthogonal click chemistry for specific and efficient visualization of intracellular targets.
Introduction
This compound is a powerful tool for cellular and molecular biology research. It comprises three key components:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues and N-termini of proteins) to form stable amide bonds.[1][2]
-
A trans-cyclooctene (TCO) group, a strained alkene that participates in a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[3][4][5] This "click chemistry" reaction is bioorthogonal, meaning it occurs within a biological system without interfering with native biochemical processes.[3][4]
-
A polyethylene glycol (PEG3) linker that enhances the reagent's water solubility and provides a flexible spacer, minimizing steric hindrance.[2][6]
The standard, non-sulfonated form of the NHS ester is hydrophobic, which allows it to permeate the cell membrane, making it suitable for labeling intracellular proteins in live cells.[7]
Principle of the Two-Step Intracellular Labeling Strategy
The intracellular labeling process using this compound is a sequential, two-step procedure:
Step 1: Intracellular TCO Functionalization. Live cells are incubated with the cell-permeable this compound. The NHS ester group reacts with primary amines on intracellular proteins, covalently attaching the TCO moiety to these proteins.
Step 2: Bioorthogonal "Click" Labeling. Following the removal of unreacted TCO reagent, a cell-permeable tetrazine-conjugated probe (e.g., a fluorescent dye) is introduced. The tetrazine rapidly and specifically reacts with the TCO-functionalized intracellular proteins, resulting in their labeling.
This two-step approach offers high specificity and minimizes background signals, as the tetrazine probe will only react with TCO-modified proteins.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this intracellular labeling technique.
Table 1: Parameters for Intracellular TCO Functionalization with this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Optimal concentration should be determined empirically for each cell type and experimental goal to balance labeling efficiency and potential cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase labeling but also risk higher background and cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare stock solutions fresh to minimize hydrolysis of the NHS ester. |
| Reaction Buffer | Amine-free cell culture medium or PBS (pH 7.2-8.0) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and must be avoided.[2] |
Table 2: Parameters for Bioorthogonal Labeling with Tetrazine-Fluorophore
| Parameter | Recommended Range | Notes |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | The optimal concentration depends on the specific fluorophore and the abundance of the target. |
| Incubation Time | 15 - 60 minutes | The TCO-tetrazine reaction is very fast, so shorter incubation times are often sufficient.[5] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Washing Steps | 2-3 times with fresh medium/PBS | Thorough washing is crucial to remove unbound tetrazine-fluorophore and reduce background fluorescence. |
Experimental Protocols
4.1. Reagent Preparation
-
10 mM this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Prepare fresh for each experiment. Do not store the solution for extended periods.
-
-
1 mM Tetrazine-Fluorophore Stock Solution:
-
Dissolve the tetrazine-fluorophore in an appropriate solvent (e.g., DMSO) to a stock concentration of 1 mM.
-
Store at -20°C, protected from light.
-
4.2. Protocol for Intracellular Labeling of Adherent Cells
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Cell Preparation:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed, amine-free medium or PBS (pH 7.4).
-
-
Intracellular TCO Functionalization:
-
Dilute the 10 mM this compound stock solution in pre-warmed, amine-free medium to a final working concentration of 1-20 µM.
-
Add the TCO-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the TCO-containing medium.
-
Wash the cells three times with pre-warmed, amine-free medium to remove unreacted this compound.
-
-
Bioorthogonal "Click" Labeling:
-
Dilute the 1 mM tetrazine-fluorophore stock solution in pre-warmed medium to a final working concentration of 1-10 µM.
-
Add the tetrazine-fluorophore-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Final Washing and Imaging:
-
Aspirate the tetrazine-fluorophore-containing medium.
-
Wash the cells two to three times with fresh, pre-warmed medium or a suitable imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step intracellular labeling.
Caption: Visualization of insulin receptor endocytosis.
Application Example: Visualizing Insulin Receptor Endocytosis
This labeling strategy can be employed to study dynamic cellular processes such as the trafficking of receptors. For instance, after performing the two-step intracellular labeling, cells can be stimulated with insulin. The subsequent internalization of the insulin receptor via endocytosis can be visualized by tracking the fluorescence of the tetrazine-labeled proteins that are associated with the endocytic vesicles. This allows for real-time monitoring of receptor trafficking pathways within the cell.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient TCO functionalization due to hydrolyzed NHS ester. | Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. |
| Suboptimal pH for NHS ester reaction. | Ensure the cell culture medium is amine-free and has a pH between 7.2 and 8.0. | |
| Insufficient concentration or incubation time. | Optimize the concentrations and incubation times for both the TCO-NHS ester and the tetrazine-fluorophore. | |
| High Background Fluorescence | Incomplete removal of unreacted reagents. | Increase the number and duration of washing steps after both incubation steps. |
| Non-specific binding of the tetrazine-fluorophore. | Include a blocking agent like BSA in the washing buffer or use a more hydrophilic tetrazine-fluorophore. | |
| Cell Death or Altered Morphology | Cytotoxicity of the TCO-NHS ester or solvent. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is low (<0.5%). |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bioconjugation: Application Notes and Protocols for (S,E)-TCO2-PEG3-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. (S,E)-TCO2-PEG3-NHS ester has emerged as a critical tool in this field, enabling a versatile, two-step approach to bioconjugation. This document provides detailed application notes and protocols to ensure the optimal use of this reagent, facilitating advancements in targeted therapeutics and diagnostics.
This compound is a heterobifunctional linker composed of three key components: an N-Hydroxysuccinimide (NHS) ester, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a trans-cyclooctene (B1233481) (TCO) group.[1] The NHS ester reacts with primary amines on biomolecules, such as proteins and antibodies, to form stable amide bonds.[1][2] The flexible PEG3 spacer enhances aqueous solubility and minimizes steric hindrance, thereby improving conjugation efficiency.[1][2] The TCO group is a highly strained alkene that participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1][3] This "click chemistry" reaction is known for its fast kinetics and ability to proceed in complex biological environments without interfering with native biochemical processes.[1][4]
This two-stage conjugation strategy first "activates" a biomolecule with a TCO group via the NHS ester, followed by a highly specific bioorthogonal reaction with a tetrazine-modified partner.[1][5]
Optimal Reaction Conditions
Successful conjugation with this compound hinges on carefully controlled reaction parameters to maximize efficiency and minimize hydrolysis of the NHS ester. The following tables summarize the key conditions for the initial NHS ester conjugation step.
General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffers such as 0.1 M sodium bicarbonate (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS) (pH 7.2-7.5).[1][6] | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target molecule for reaction with the NHS ester.[6][7] |
| pH | 7.2 - 8.5.[6] | A slightly alkaline pH is optimal for the aminolysis reaction. However, higher pH also accelerates the competing hydrolysis of the NHS ester.[6] |
| Temperature | Room temperature or 4°C.[2] | Lower temperatures can help minimize the hydrolysis of the NHS ester, particularly at a higher pH.[2][6] |
| Molar Excess of TCO Reagent | 10 to 50-fold molar excess over the biomolecule.[2] | The optimal ratio should be determined empirically for each specific biomolecule to ensure efficient conjugation.[1][2] |
| Reaction Time | 30 minutes to 4 hours.[2] | The incubation time should be optimized to maximize conjugation while minimizing the hydrolysis of the NHS ester.[2] |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][6] | Stock solutions should be prepared immediately before use as the NHS ester is susceptible to hydrolysis and should not be stored.[2][6] |
NHS Ester Stability
The stability of the NHS ester is highly dependent on pH and temperature. The half-life represents the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| Data compiled from multiple sources for general NHS esters.[6] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to proteins/antibodies and for the subsequent bioorthogonal reaction with a tetrazine-modified molecule.
Protocol 1: Labeling of Proteins/Antibodies with this compound
This protocol outlines the procedure for covalently attaching the TCO group to primary amines on a protein or antibody.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1][5]
-
This compound.[5]
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO).[5]
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine.[1]
-
Spin desalting columns or dialysis equipment for purification.[1][5]
Procedure:
-
Buffer Exchange (if necessary): If the protein/antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a spin desalting column or dialysis.[5] The protein concentration should be between 1-5 mg/mL.[1]
-
Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[2][6] Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.[1][5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein/antibody solution.[1][5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice, protected from light.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][2] Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester and byproducts using a desalting column or dialysis.[1] The purified TCO-labeled protein/antibody is now ready for the subsequent click reaction.[5]
Protocol 2: TCO-Tetrazine Bioorthogonal "Click" Reaction
This protocol describes the reaction between the TCO-functionalized biomolecule and a tetrazine-labeled molecule.
Materials:
-
Purified TCO-labeled biomolecule from Protocol 1.
-
Tetrazine-functionalized molecule.
Procedure:
-
Reaction Setup: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled biomolecule. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.[2]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[2] The reaction is typically very fast.[8]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.[2]
Visualizing the Workflow
The two-step conjugation process using this compound can be visualized as a clear experimental workflow.
Caption: Two-step workflow for bioconjugation using this compound.
The mechanism of the initial amine-reactive conjugation is a nucleophilic acyl substitution, where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[2]
Caption: Reaction mechanism of NHS ester with a primary amine.
References
Step-by-Step Antibody Conjugation with (S,E)-TCO2-PEG3-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of antibodies with (S,E)-TCO2-PEG3-NHS ester. This process is foundational for a variety of applications in research and drug development, including the construction of antibody-drug conjugates (ADCs), targeted imaging agents, and tools for immunoassays.[1][2][3] The protocol leverages the robust and specific reaction between the N-hydroxysuccinimide (NHS) ester and primary amines on the antibody, followed by the bioorthogonal reaction of the trans-cyclooctene (B1233481) (TCO) group with a tetrazine-modified molecule.[4]
Introduction
The this compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy.[4] It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment to biomolecules. It readily reacts with primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins and antibodies, to form stable amide bonds.[4][5]
-
trans-Cyclooctene (TCO): As a highly strained alkene, the TCO moiety is a key participant in bioorthogonal "click chemistry". It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[4][6]
-
Polyethylene Glycol (PEG3) Spacer: A three-unit PEG spacer enhances the reagent's aqueous solubility and provides a flexible linker arm. This minimizes steric hindrance, thereby improving conjugation efficiency.[4]
The combination of these components allows for a controlled, two-stage conjugation process. First, the antibody is "activated" with the TCO group via the NHS ester. Following purification, the TCO-labeled antibody can be specifically reacted with a tetrazine-containing molecule of interest.[4]
Data Presentation: Key Quantitative Parameters
Successful antibody conjugation is dependent on several key parameters. The following tables summarize the recommended ranges for these variables to aid in experimental design.
Table 1: Antibody and Reagent Preparation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| Antibody Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the NHS ester and must be removed.[8][9] |
| TCO-PEG3-NHS Ester Stock Solution | 10 mM in anhydrous DMSO | Prepare immediately before use to prevent hydrolysis of the NHS ester.[4][8] |
Table 2: Conjugation Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Buffer pH | 8.3 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[8][10] |
| Molar Excess of TCO-PEG3-NHS Ester | 10- to 20-fold | Optimization may be required depending on the specific antibody.[7][8] |
| Reaction Temperature | Room temperature or on ice | Incubation on ice may be preferred for sensitive antibodies.[9] |
| Incubation Time | 1 - 4 hours | Longer incubation times do not necessarily lead to higher conjugation efficiency and may increase the risk of antibody aggregation.[9] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of an antibody with this compound.
Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a spin desalting column or dialysis.[8][9]
-
Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.[8][9]
This compound Preparation
-
Equilibration: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[8]
-
Dissolution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4][8]
Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding a reaction buffer, such as 100 mM sodium bicarbonate.[8]
-
Reagent Addition: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[8]
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature or on ice, protected from light.[9]
Quenching the Reaction
-
Addition of Quenching Buffer: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
-
Incubation: Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[4][9]
Purification of the TCO-Conjugated Antibody
-
Removal of Excess Reagents: Remove excess, unreacted this compound and quenching buffer using a desalting spin column or by dialysis into a suitable storage buffer (e.g., PBS).[7]
-
Storage: The purified TCO-labeled antibody is now ready for the subsequent bioorthogonal reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term use or at -20°C for long-term storage.[7]
Characterization of the Conjugate (Optional but Recommended)
-
Degree of Labeling (DOL): The number of TCO molecules per antibody can be determined using mass spectrometry (MALDI-TOF or LC-MS).
-
Purity and Aggregation: Assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to check for aggregation and fragmentation.[7]
-
Binding Affinity: The antigen-binding affinity of the conjugated antibody should be compared to the unmodified antibody using methods such as ELISA or surface plasmon resonance (SPR).
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: NHS ester reaction with a primary amine on the antibody.
Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH for NHS ester reaction. | Ensure the pH of the antibody solution is between 8.3 and 8.5 during conjugation.[8] |
| Hydrolysis of NHS ester. | Prepare the this compound solution immediately before use and use anhydrous DMSO.[8] | |
| Inactive TCO group. | Ensure the TCO reagent is stored correctly and avoid substances like thiols (e.g., DTT) in buffers.[8] | |
| High Background/Non-specific Binding | Insufficient washing/purification. | Increase the number and duration of wash steps during purification.[8] |
| Hydrophobic interactions. | Include a blocking agent like BSA in subsequent applications or use a PEGylated tetrazine molecule to increase hydrophilicity.[8] | |
| Antibody Aggregation | High degree of labeling. | Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. |
| Unsuitable buffer conditions. | Ensure the antibody is in a buffer that maintains its stability throughout the conjugation process. |
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. medkoo.com [medkoo.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (S,E)-TCO2-PEG3-NHS Ester in Live Cell Imaging
Introduction
(S,E)-TCO2-PEG3-NHS ester is a valuable tool in chemical biology and drug development for live-cell imaging applications. This molecule is a bifunctional linker, featuring a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the straightforward covalent labeling of primary amines on proteins, such as antibodies or other targeting ligands. The TCO moiety serves as a bioorthogonal handle that can be specifically targeted in a live-cell environment by a tetrazine-conjugated imaging probe (e.g., a fluorophore) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This two-step labeling strategy provides high specificity and minimizes background fluorescence, making it ideal for tracking dynamic cellular processes.
The PEG3 linker enhances the solubility of the conjugate and provides spatial separation between the targeting molecule and the detection probe, which can help maintain the biological activity of the labeled protein. This application note provides detailed protocols for antibody conjugation and subsequent live-cell imaging.
Data Presentation: Representative Experimental Parameters
The optimal experimental conditions can vary depending on the specific antibody, cell line, and imaging setup. The following tables provide representative data and starting concentrations for optimization.
Table 1: Antibody Conjugation Parameters
| Parameter | Recommended Range | Example Value |
| Antibody Concentration | 1-10 mg/mL | 2 mg/mL |
| Molar Ratio (Ester:Antibody) | 5:1 to 20:1 | 10:1 |
| Reaction Buffer | PBS, pH 7.2-8.0 | PBS, pH 7.4 |
| Reaction Time | 1-2 hours | 1 hour |
| Reaction Temperature | Room Temperature (20-25°C) | 25°C |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | 1 M Tris-HCl, pH 8.0 |
Table 2: Live Cell Labeling and Imaging Parameters
| Parameter | Recommended Range | Example Value |
| Cell Seeding Density | 20-80% confluency | 50% confluency |
| TCO-Antibody Concentration | 1-20 µg/mL | 10 µg/mL |
| TCO-Antibody Incubation Time | 30-60 minutes | 45 minutes |
| Tetrazine-Fluorophore Concentration | 1-10 µM | 5 µM |
| Tetrazine-Fluorophore Incubation Time | 5-30 minutes | 15 minutes |
| Imaging Temperature | 37°C with 5% CO2 | 37°C with 5% CO2 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol details the steps for labeling an antibody with the TCO moiety.
Materials:
-
Antibody of interest (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the antibody solution at a desired molar excess (e.g., 10:1).
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted TCO linker and quenched byproducts by purifying the TCO-labeled antibody using a desalting column or dialysis against PBS, pH 7.4.
-
Characterization and Storage:
-
Determine the final concentration of the labeled antibody using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Store the TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Two-Step Live Cell Imaging
This protocol describes the labeling of live cells with the TCO-conjugated antibody followed by visualization with a tetrazine-fluorophore.
Materials:
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-conjugated fluorophore
-
Cell culture medium
-
Wash Buffer: PBS or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope equipped with appropriate filters and an environmental chamber.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.
-
Primary Labeling (TCO-Antibody):
-
Dilute the TCO-labeled antibody to the desired final concentration (e.g., 10 µg/mL) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the antibody-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Remove the antibody-containing medium.
-
Gently wash the cells 2-3 times with pre-warmed Wash Buffer to remove any unbound antibody.
-
-
Secondary Labeling (Tetrazine-Fluorophore):
-
Dilute the tetrazine-fluorophore to the desired final concentration (e.g., 5 µM) in pre-warmed cell culture medium.
-
Add the fluorophore-containing medium to the cells.
-
Incubate for 5-30 minutes at 37°C in a 5% CO2 incubator.
-
-
Final Wash and Imaging:
-
Remove the fluorophore-containing medium.
-
Wash the cells 2-3 times with pre-warmed Wash Buffer.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope.
-
Visualizations
Caption: Experimental workflow for two-step live cell imaging.
Application Notes and Protocols for (S,E)-TCO2-PEG3-NHS Ester in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,E)-TCO2-PEG3-NHS ester is a heterobifunctional linker that has become an invaluable tool in chemical biology and proteomics research.[1] This reagent integrates three key functional elements: an N-hydroxysuccinimide (NHS) ester, a trans-cyclooctene (B1233481) (TCO) group, and a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.[1][2] The TCO group enables a highly efficient and specific bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[1][3] The hydrophilic PEG3 spacer enhances solubility and minimizes steric hindrance.[1][4] This unique combination of features allows for a powerful two-step labeling strategy for proteins in complex biological samples.[1]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound for proteomics sample preparation.
Key Applications in Proteomics
The versatility of this compound lends itself to a variety of applications in proteomics, including:
-
Bioorthogonal Labeling: The primary application is the introduction of a TCO handle onto proteins for subsequent conjugation with tetrazine-modified reporters such as fluorescent dyes, biotin (B1667282) for affinity purification, or other biomolecules for interaction studies.[1] This method is particularly useful for labeling proteins in complex environments like cell lysates.[1]
-
Cross-Linking Mass Spectrometry (XL-MS): This reagent enables controlled, two-step cross-linking experiments to study protein-protein interactions (PPIs) and elucidate the architecture of protein complexes.[1] By labeling one protein with TCO and its interaction partner with a tetrazine, specific cross-links can be formed, reducing sample complexity and aiding in data analysis.[1]
-
Antibody-Drug Conjugate (ADC) and PROTAC Development: this compound is utilized in the modular synthesis of ADCs, allowing for precise control over the conjugation of cytotoxic drugs to antibodies.[1] It is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Quantitative Data
Table 1: Comparison of Labeling Efficiencies for Amine-Reactive and Thiol-Reactive Chemistries.
| Linker | Chemistry | Target Residue | Reported Labeling Efficiency | Analytical Method Used |
| TCO-PEG4-NHS ester | iEDDA | Primary Amines (e.g., Lysine) | ~65% | MALDI-TOF Mass Spectrometry |
| TCO-GK-PEG4-NHS ester (modified linker) | iEDDA | Primary Amines (e.g., Lysine) | ~85% | MALDI-TOF Mass Spectrometry |
| Maleimide-PEG | Thiol-ene | Thiols (e.g., Cysteine) | >80% | Not specified |
| Maleimide-based conjugation | Thiol-ene | Thiols (e.g., Cysteine) | Nearly 100% | Ellman's Assay, Fluorescent quantification |
| Note: The reported efficiencies can vary depending on the specific biomolecules being conjugated, reaction conditions (e.g., pH, temperature, concentration), and the analytical method used for quantification.[5] |
Table 2: Performance Comparison of Common Bioorthogonal Ligation Chemistries
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA (SPIEDAC) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000+ | Extremely fast, highly specific, bioorthogonal, catalyst-free.[1][6] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |
| Staudinger Ligation | Phosphine | Azide | ~0.0025 | One of the first bioorthogonal reactions, but its slow kinetics have limited its widespread use.[6] |
Experimental Protocols
The following are detailed protocols for the use of this compound in proteomics sample preparation.
Protocol 1: General Protein Labeling with this compound
This protocol describes the functionalization of a protein with a TCO group by targeting primary amines.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5; 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free reaction buffer to remove any primary amine-containing substances (e.g., Tris, glycine).
-
Adjust the final protein concentration to 1-5 mg/mL.[1]
-
-
This compound Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.[1][4]
-
Gently mix the reaction solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect from light.[1]
-
-
Quenching the Reaction:
-
Purification of Labeled Protein:
-
Remove the excess, unreacted this compound and quenching buffer byproducts using a desalting spin column or SEC.
-
Protocol 2: Two-Step Cross-Linking Mass Spectrometry (XL-MS)
This protocol outlines a controlled, two-step approach for cross-linking two interacting proteins.
Materials:
-
Protein A and Protein B
-
This compound
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)
-
Protocol 1 materials
Procedure:
-
Label Protein A with TCO:
-
Following Protocol 1, label Protein A with this compound.
-
Thoroughly purify the resulting TCO-Protein A to remove all unreacted TCO reagent.
-
-
Label Protein B with Tetrazine:
-
In a separate reaction, follow Protocol 1 to label Protein B with a Tetrazine-NHS ester.
-
Thoroughly purify the resulting Tz-Protein B.
-
-
Cross-Linking Reaction:
-
Analysis:
-
Verify the formation of a higher molecular weight cross-linked product by SDS-PAGE.
-
Proceed with standard proteomics sample preparation for mass spectrometry analysis (denaturation, reduction, alkylation, and enzymatic digestion).
-
Visualizations
General Protein Labeling Workflow
Caption: Workflow for labeling a protein with this compound.
Two-Step Cross-Linking Mass Spectrometry (XL-MS) Workflow
Caption: Workflow for two-step cross-linking of interacting proteins.
Logical Diagram for Troubleshooting Protein Labeling
Caption: Troubleshooting guide for common issues in protein labeling.
References
Application Notes and Protocols for (S,E)-TCO2-PEG3-NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the advancing fields of bioconjugation and drug development, the precise modification of biomolecules is essential for creating effective targeted therapeutics, diagnostics, and research tools. The (S,E)-TCO2-PEG3-NHS ester is a heterobifunctional linker that facilitates a two-step bioconjugation strategy.[1][2] This linker is composed of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment to biomolecules.[2] It readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues and N-termini of proteins and antibodies.[1][2]
-
Polyethylene Glycol (PEG3) Spacer: A three-unit PEG spacer enhances the hydrophilicity and aqueous solubility of the molecule.[1][2][3][4][5] This flexible linker arm minimizes steric hindrance, which can improve conjugation efficiency and potentially enhance the pharmacokinetic properties of the resulting bioconjugate.[2][3]
-
trans-Cyclooctene (TCO): As a highly strained alkene, the TCO moiety is a key component in bioorthogonal "click chemistry".[2] It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[1][2][6][7][8][9] This reaction is noted for its fast kinetics and its ability to proceed in complex biological environments without interfering with native biochemical processes.[1][2][6]
This strategic combination allows for a controlled, two-stage conjugation process. First, the biomolecule of interest is "activated" with the TCO group via the NHS ester reaction. Subsequently, the TCO-labeled biomolecule can be specifically and efficiently conjugated to any molecule functionalized with a tetrazine group.[10]
Chemical Properties and Data
The key properties and specifications for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₂₂H₃₄N₂O₉ |
| Molecular Weight | ~470.51 g/mol [11] |
| Appearance | White solid or colorless oil |
| Solubility | Soluble in DMSO, DMF, DCM[5][10] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.[5][10] |
Reaction Kinetics and Stoichiometry Considerations
The success of the bioconjugation reaction is dependent on several factors, including reaction kinetics and the molar ratio of the reactants.
| Reaction | Key Characteristics |
| NHS Ester - Amine Coupling | The reaction of NHS esters with amines is strongly pH-dependent, with an optimal pH range of 8.3-8.5.[12][13] At lower pH, the amino group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.[12][13] |
| TCO - Tetrazine (iEDDA) | This reaction is exceptionally fast, with second-order rate constants in the range of 800 - 30,000 M⁻¹s⁻¹.[5] It is a bioorthogonal, catalyst-free reaction that proceeds efficiently in complex biological media.[5][6][7] |
Calculating Molar Excess for NHS Ester Labeling
Optimizing the molar excess of the this compound to the target biomolecule is a critical step. An insufficient molar excess can lead to low labeling efficiency, while an excessive amount can result in wasted reagent and potential modification of functionally important residues.[14] The optimal molar excess is empirical and depends on factors such as protein concentration, the number of available lysine residues, and the desired degree of labeling (DOL).
A common starting point for labeling proteins and antibodies is a 10- to 50-fold molar excess of the NHS ester. For dilute protein solutions, a greater molar excess may be required to achieve the same level of incorporation as in more concentrated solutions.[15][16]
Formula for Calculating the Mass of this compound:
Example Calculation:
To label 2 mg of an antibody (MW = 150,000 g/mol ) with a 20-fold molar excess of this compound (MW = 470.51 g/mol ):
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with this compound
This protocol provides a general method for labeling a protein or antibody with this compound.
Materials:
-
Protein/antibody to be labeled
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate, 150 mM NaCl, pH 8.3-8.5.[12][14] Note: Avoid buffers containing primary amines such as Tris or glycine (B1666218).[15][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]
-
Desalting spin columns or other size-exclusion chromatography method[10]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][15]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10][15] The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for storage.[15]
-
-
Labeling Reaction:
-
Incubation:
-
Quench Reaction:
-
Purification:
-
Storage:
-
The purified TCO-labeled protein can be stored at 4°C for immediate use or at -20°C for long-term storage.[10]
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between the TCO-labeled protein and a tetrazine-modified molecule.
Materials:
-
TCO-labeled protein/antibody
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 6-9)[8]
Procedure:
-
Reaction Setup:
-
Mix the TCO-labeled protein with the tetrazine-functionalized molecule in a suitable reaction buffer. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature.[8] The reaction is typically rapid.
-
-
Analysis:
-
The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm the ligation. The disappearance of the tetrazine absorption band between 510 and 550 nm can be used to monitor the reaction.[8]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester. | The reagent is sensitive to moisture. Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[10][17] |
| Primary amines in the buffer. | Buffers like Tris or glycine compete with the target protein. Use an amine-free buffer such as PBS, HEPES, or bicarbonate for the labeling step.[10][17] | |
| Suboptimal pH. | The reaction is slow at acidic pH. Maintain a reaction pH between 7.0 and 9.0, with an optimum of 8.3-8.5.[10] | |
| Low Ligation Yield | Isomerization of TCO. | TCO can isomerize to the less reactive cis-cyclooctene (CCO). Store TCO reagents properly at -20°C and protected from light. Avoid high temperatures or the presence of thiols.[10] |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number and duration of wash steps during purification.[5] |
| Hydrophobic interactions. | The PEG spacer helps to reduce non-specific binding, but if issues persist, consider using a blocking agent or optimizing buffer conditions. |
Visualizing the Workflow and Chemistry
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Chemical reaction pathway for the two-step bioconjugation process.
Caption: Step-by-step experimental workflow for protein bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
Assessing the Labeling Efficiency of (S,E)-TCO-PEG3-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools.[1][2] The (S,E)-TCO-PEG3-NHS ester is a heterobifunctional linker that has gained prominence for its role in a powerful two-step bioconjugation strategy.[3][4] This reagent incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines (e.g., the side chains of lysine (B10760008) residues and the N-terminus) on proteins, antibodies, and other biomolecules to form stable amide bonds.[3][4][5][6]
-
trans-Cyclooctene (TCO): As a strained alkene, the TCO group is a highly reactive dienophile that participates in an exceptionally fast and specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[4][5][6] This reaction is notable for its high efficiency in complex biological media without the need for catalysts.[5][7]
-
Polyethylene Glycol (PEG3) Spacer: A three-unit PEG linker enhances the aqueous solubility of the reagent and the resulting bioconjugate, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance, thereby improving the accessibility of the TCO group for subsequent reactions.[3][4][5][6]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in effectively utilizing (S,E)-TCO-PEG3-NHS ester and assessing its labeling efficiency.
Mechanism of Action
The utility of (S,E)-TCO-PEG3-NHS ester lies in its ability to facilitate a two-stage conjugation process. The first stage involves the reaction of the NHS ester with primary amines on the biomolecule of interest. This reaction is a nucleophilic acyl substitution that forms a stable amide bond. The efficiency of this initial labeling step is highly dependent on factors such as pH, temperature, and the molar ratio of the reactants.[3][5]
Once the biomolecule is functionalized with the TCO moiety and purified, the second stage involves the highly specific and rapid iEDDA reaction between the TCO group and a tetrazine-containing molecule. This "click" reaction is characterized by its exceptionally fast kinetics, allowing for efficient conjugation even at low concentrations.[5][6]
Figure 1: Two-step bioconjugation strategy using (S,E)-TCO-PEG3-NHS ester.
Quantitative Data for Labeling Reactions
The efficiency of labeling with TCO-PEG3-NHS ester is influenced by several key parameters. The following tables summarize important quantitative data for optimizing conjugation reactions.
| Property | Value | References |
| Chemical Formula | C₂₂H₃₄N₂O₉ | [5][6] |
| Molecular Weight | 470.52 g/mol | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Soluble in DMSO, DMF, DCM | [5][6] |
| Storage Conditions | -20°C, protected from light and moisture | [5][6] |
| Long-term Storage | Not recommended due to potential isomerization | [5] |
Table 1: Chemical and Physical Properties of (S,E)-TCO-PEG3-NHS Ester.
| Parameter | Recommended Range | Notes | References |
| Molar Excess of TCO-NHS Ester | 10- to 50-fold | A higher excess drives the reaction towards a higher degree of labeling. The optimal ratio should be determined empirically for each specific biomolecule. | [5][8][9] |
| Protein Concentration | 1-5 mg/mL | Higher protein concentrations can favor the bimolecular conjugation reaction over the competing hydrolysis of the NHS ester. | [5][8] |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH ensures that primary amines are deprotonated and reactive. However, the rate of NHS ester hydrolysis increases at higher pH values.[3][8][10] | [3][5] |
| Reaction Temperature | 4°C to Room Temp. | Incubation at 4°C can reduce the rate of NHS ester hydrolysis. | [3][8] |
| Incubation Time | 1 - 8 hours | Longer incubation times may be necessary for reactions at lower temperatures or with less reactive biomolecules. | [5][8] |
Table 2: Key Parameters for Optimizing Labeling Reactions.
| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics | References |
| TCO - Tetrazine (iEDDA) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, and catalyst-free. | [6] |
| Cyclooctyne - Azide (SPAAC) | ~1 | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. | [6] |
| NHS Ester - Amine Coupling | Variable, generally slower | Widely used for amine modification but not bioorthogonal; can react with any accessible primary amine. | [6] |
Table 3: Comparison of Reaction Kinetics.
Experimental Protocols
Protocol 1: General Procedure for Protein/Antibody Labeling
This protocol provides a general guideline for labeling proteins or antibodies with (S,E)-TCO-PEG3-NHS ester. Optimization may be required for specific applications.
Materials:
-
Protein/Antibody solution (1-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.4-8.3)
-
(S,E)-TCO-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: If the protein/antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS. Adjust the protein concentration to 1-5 mg/mL.[5][8]
-
TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the (S,E)-TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[5][8]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[5] Gently mix the solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light.[4][5][8]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5][8]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a desalting column or size-exclusion chromatography according to the manufacturer's instructions.[5][8]
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.[5]
Figure 2: Experimental workflow for protein/antibody labeling.
Protocol 2: Two-Step Cell Surface Labeling
This protocol describes the labeling of a cell surface protein using a TCO-conjugated antibody followed by a reaction with a tetrazine-functionalized molecule.
Materials:
-
Cells expressing the target surface protein
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and wash them twice with PBS.[6]
-
Primary Labeling (Antibody Incubation): Dilute the TCO-conjugated antibody in blocking buffer and incubate with the cells for 30-60 minutes at 4°C to prevent internalization.[6]
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Secondary Labeling (Tetrazine Reaction): Dilute the tetrazine-functionalized molecule in a suitable buffer and incubate with the cells for a specified time (often rapid, e.g., 5-30 minutes) at 4°C or room temperature.
-
Final Washing: Wash the cells three times with cold PBS to remove the unreacted tetrazine molecule.
-
Analysis: The cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
Figure 3: Two-step workflow for cell surface labeling.
Assessing Labeling Efficiency
Accurate determination of the degree of labeling (DOL) is crucial for ensuring the quality and reproducibility of bioconjugates.
Methods for Quantifying Labeling Efficiency:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is a highly accurate method for determining the DOL. By comparing the mass spectra of the unlabeled and labeled biomolecules, the number of attached TCO moieties can be determined from the mass shift.[1][11] The relative intensities of the peaks corresponding to the unlabeled protein and the protein with one or more labels can be used to calculate the labeling efficiency.[1]
-
UV-Vis Spectroscopy: This method can be used if the TCO-PEG3-NHS ester has a distinct chromophore. By measuring the absorbance at two different wavelengths (one for the protein and one for the label), the DOL can be calculated.[1]
-
HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC-HPLC) and Reverse-Phase (RP-HPLC), can separate labeled from unlabeled proteins and quantify the relative amounts.[1]
Troubleshooting
| Problem | Potential Cause | Recommended Solution | References |
| Low Labeling Efficiency / Low DOL | Hydrolyzed NHS Ester due to moisture. | Allow the reagent vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. | [8][9] |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform buffer exchange into an amine-free buffer like PBS before labeling. | [8][9] | |
| Suboptimal pH (too low). | Adjust the reaction buffer pH to the optimal range of 8.3-8.5. | [6][9] | |
| Insufficient molar excess of the TCO reagent. | Increase the molar excess of the TCO-PEG3-NHS ester. | [8][9] | |
| Low protein concentration. | Increase the protein concentration to favor the labeling reaction over hydrolysis. | [8] | |
| High Background / Non-specific Binding | Insufficient washing. | Increase the number and duration of wash steps. | [6] |
| Hydrophobic interactions. | Include a blocking agent like BSA or use a PEGylated tetrazine molecule to enhance hydrophilicity. | [6] |
Table 4: Troubleshooting Guide for Labeling Reactions.
Conclusion
(S,E)-TCO-PEG3-NHS ester is a versatile and powerful reagent for the precise modification of biomolecules. Its dual functionality enables a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation. By carefully controlling reaction parameters such as pH, molar excess, and temperature, researchers can achieve high labeling efficiencies. The protocols and data presented in this document provide a comprehensive guide for the successful application of (S,E)-TCO-PEG3-NHS ester in various research and development settings, from basic protein labeling to complex cell surface engineering. The subsequent validation of the bioconjugate's functionality is a critical step to ensure the biological integrity of the labeled molecule.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with (S,E)-TCO2-PEG3-NHS ester
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low labeling efficiency, encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4]
-
trans-Cyclooctene (TCO): A strained alkene that participates in very fast and specific bioorthogonal "click chemistry" reactions with tetrazine (Tz) partners.[3][4] This reaction is known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1]
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][3]
This reagent is commonly used for a two-step labeling process: first, a biomolecule is functionalized with the TCO group via the NHS ester reaction, and then a second, tetrazine-modified molecule is attached through the rapid TCO-tetrazine ligation.[3]
Q2: What is the optimal pH for reacting this compound with my protein?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often considered ideal for many applications.[6][7] At a lower pH, the primary amines are protonated and thus less reactive.[7] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[8]
Q3: Which buffers are compatible with NHS ester reactions?
It is crucial to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency.[9]
Q4: How should I prepare and store the this compound?
The solid this compound should be stored at -20°C, protected from light and moisture.[9][10] Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[9] Stock solutions should be prepared immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] Aqueous solutions of NHS esters are not stable and should be used immediately.[9] If a stock solution must be stored, it should be aliquoted into single-use volumes and stored at -20°C for no more than 1-2 months.[9]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation reactions with NHS esters. The following guide provides potential causes and solutions to help you troubleshoot your experiments.
| Potential Cause | Issue | Recommended Solution(s) |
| Reagent Quality & Handling | Hydrolyzed NHS Ester: The this compound is moisture-sensitive and can be inactivated by hydrolysis.[11] | Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. |
| Contaminated DMF: DMF can degrade over time to form dimethylamine, which contains a primary amine and can react with the NHS ester.[6] | Use high-quality, amine-free DMF.[6][7] If the DMF has a "fishy" odor, it may be degraded and should not be used.[6] | |
| Reaction Conditions | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates NHS ester hydrolysis. | Verify the pH of your reaction buffer using a calibrated pH meter. The ideal range is typically 8.3-8.5.[6][12] |
| Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other components in the protein solution contain primary amines that compete with the target protein for reaction with the NHS ester.[11] | Perform a buffer exchange into a compatible amine-free buffer like PBS or borate buffer before starting the labeling reaction. | |
| Suboptimal Molar Ratio: The molar excess of the this compound is too low, resulting in incomplete labeling. | A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[4][13] This may need to be optimized for your specific protein and application, with ranges from 5-fold to 50-fold being reported.[13] | |
| Low Protein Concentration: The concentration of the protein in the reaction is too low, which can decrease labeling efficiency.[14] | A protein concentration of at least 2 mg/mL is recommended. If possible, increase the concentration of your protein. | |
| Suboptimal Temperature and Incubation Time: The reaction may be too slow at low temperatures, or hydrolysis may dominate at higher temperatures. | Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For antibody labeling, 30-60 minutes at room temperature is often sufficient.[13] | |
| Biomolecule-Specific Issues | Steric Hindrance: The primary amines on the target protein may be inaccessible due to the protein's three-dimensional structure.[11] | While challenging to overcome, you can try altering the linker length (if possible with alternative reagents) or reaction conditions (e.g., pH, temperature) to favor labeling of more accessible sites. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Effect of pH and Temperature on NHS Ester Half-life [5][9][15]
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources for general NHS esters.
Table 2: Recommended Molar Excess of TCO-NHS Ester for Antibody Labeling [16]
| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Recommended Molar Excess of TCO-NHS Ester |
| 2 - 4 | 5 - 10 equivalents |
| 4 - 8 | 10 - 20 equivalents |
| 8 - 12 | 20 - 35 equivalents |
Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. It is recommended to perform pilot experiments with different ratios to determine the optimal conditions.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5[6][7]
-
Anhydrous DMSO or DMF[17]
-
Purification column (e.g., size-exclusion chromatography, desalting column)[18]
Procedure:
-
Prepare the Protein:
-
Prepare the this compound:
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Storage:
Visualizations
Caption: Mechanism of NHS ester reaction with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. escholarship.org [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: (S,E)-TCO2-PEG3-NHS Ester Bioconjugation
Welcome to the technical support center for bioconjugation with (S,E)-TCO2-PEG3-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing hydrolysis and achieving successful labeling of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a bifunctional molecule used in bioconjugation.[1][2][3] It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[][5][6] It also possesses a TCO (trans-cyclooctene) group for subsequent "click" chemistry reactions with tetrazines.[1] The NHS ester is highly susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive and unable to bind to the target molecule.[7][8][9] This hydrolysis reaction directly competes with the desired labeling reaction (aminolysis).[7][9]
Q2: What is the optimal pH for labeling with this compound?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[][7][10] A pH range of 8.3-8.5 is often considered ideal for maximizing the labeling reaction while minimizing hydrolysis.[11][12][13] Below pH 7.2, the primary amines on the target molecule are mostly protonated and thus not sufficiently nucleophilic for an efficient reaction.[10][12] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.[7][11][12]
Q3: Which buffers are recommended for this labeling reaction?
It is crucial to use buffers that are free of primary amines.[10][14] Recommended buffers include:
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[9][10][14]
Q5: How should I prepare and handle the this compound to minimize hydrolysis?
Proper handling is critical to prevent premature hydrolysis. Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[10][16] It is highly recommended to prepare stock solutions immediately before use in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][13] Aqueous solutions of NHS esters are not stable and should be used immediately.[9][11] If a stock solution in an organic solvent must be stored, it should be aliquoted into single-use volumes and kept at -20°C for no more than 1-2 months.[9][11][13]
Troubleshooting Guide
Problem: Low or no labeling efficiency.
This is a common issue that can often be traced back to the hydrolysis of the this compound. Use the following guide to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[10] A pH that is too high will accelerate hydrolysis, while a pH that is too low will result in unreactive amines.[10] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines like Tris or glycine.[10][14] If necessary, perform a buffer exchange of your biomolecule into a recommended buffer (e.g., PBS, HEPES, Borate) before starting the labeling reaction.[10] |
| Hydrolyzed Reagent | The this compound may have been compromised by moisture.[10] Always allow the vial to reach room temperature before opening.[10] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[10][13] Avoid using old stock solutions.[10] |
| Degraded DMF Solvent | If using DMF to dissolve the NHS ester, be aware that it can degrade to form dimethylamine, which can react with the ester.[11] Use high-quality, amine-free DMF.[11][13] |
| Suboptimal Reaction Time and Temperature | Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] Lower temperatures can help to minimize hydrolysis.[2] |
| Low Biomolecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[7][17] If possible, increase the concentration of your biomolecule to 1-10 mg/mL.[11][13] |
| Insufficient Molar Excess of Reagent | A 10- to 50-fold molar excess of the TCO reagent over the biomolecule is often recommended.[2][17] This may need to be optimized for your specific application. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[7][18] |
| 8.0 | 4°C | 1 hour[9] |
| 8.6 | 4°C | 10 minutes[7][9][18] |
| > 9.0 | Room Temperature | Minutes[19][20] |
Data compiled from multiple sources for general NHS esters.
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Recommended Buffers | Buffers to Avoid | Rationale for Avoidance |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9][10] | Tris (e.g., TBS)[9][10] | Tris and glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the labeling yield.[9][10] |
| HEPES, pH 7.2-8.0[7][9] | Glycine[10][14] | |
| Borate Buffer, pH 8.0-9.0[9][15] | ||
| Carbonate-Bicarbonate Buffer, pH 8.0-8.5[5][7] |
Experimental Protocols
Protocol: General Labeling of a Protein with this compound
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[9]
-
Solvent: Anhydrous (dry) DMSO or DMF.[9]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[9]
-
Purification equipment (e.g., desalting column).
Methodology:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[11][13] Ensure the buffer is free from any primary amine contaminants.
-
Prepare this compound Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature before opening.[10] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[10]
-
While gently stirring the protein solution, add the NHS ester stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10] Protect from light if the label is fluorescent.
-
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10] Incubate for 15-30 minutes.[10]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. ecommons.cornell.edu [ecommons.cornell.edu]
- 16. bidmc.org [bidmc.org]
- 17. benchchem.com [benchchem.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: (S,E)-TCO2-PEG3-NHS Ester Bioconjugation
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This reagent is a heterobifunctional linker designed for a two-step bioconjugation strategy.[1]
-
N-Hydroxysuccinimide (NHS) Ester Reaction: The NHS ester end of the molecule reacts with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][2][3] This reaction, a nucleophilic acyl substitution, forms a stable, covalent amide bond.[2][4]
-
Bioorthogonal "Click" Chemistry: Once conjugated, the trans-cyclooctene (B1233481) (TCO) group is available to react with a tetrazine-functionalized molecule.[2][5][6][7] This is a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that can proceed efficiently in complex biological environments without interfering with native biochemical processes.[1][2][3]
Q2: What are the optimal reaction conditions for a successful TCO-PEG3-NHS ester conjugation?
Achieving high conjugation efficiency requires careful control of the reaction environment. The key parameters are summarized in the table below.[2]
Q3: How should I store and handle the TCO-PEG3-NHS ester reagent?
Proper storage and handling are critical to maintain the reactivity of the TCO-PEG3-NHS ester, as it is sensitive to moisture.[2][8][9][10]
-
Storage: Store the solid reagent at -20°C, protected from light and moisture, preferably in a desiccated environment.[2][9][10]
-
Handling: Before use, always allow the vial to warm to room temperature before opening.[2][8][9] This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reactive NHS ester.[2][9][10]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][9][11] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not stable and must be used immediately.[9]
Q4: What is the primary competing side reaction, and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester in the aqueous buffer, which renders it inactive by converting it to an unreactive carboxylic acid.[11][12][13] The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[2][12][14]
To minimize hydrolysis:
-
Ensure proper storage and handling of the reagent to prevent moisture contamination.[9][11]
-
Prepare fresh solutions of the NHS ester in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[11]
-
Work within the optimal pH range of 7.2-8.5, which is a compromise between maximizing amine reactivity and minimizing hydrolysis.[9][11][15]
-
If possible, use a higher concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[11]
Q5: What is the role of the PEG3 spacer in the TCO-PEG3-NHS ester?
The three-unit polyethylene (B3416737) glycol (PEG) spacer serves several important functions:[1]
-
Enhances Solubility: It increases the water solubility of the TCO reagent and the final bioconjugate.[11][16]
-
Minimizes Steric Hindrance: It provides a flexible linker arm that reduces steric hindrance, which can improve conjugation efficiency.[1][16]
-
Reduces Aggregation: For protein labeling, the hydrophilic PEG spacer can help to reduce the aggregation of the labeled proteins.[11][16]
-
Mitigates Non-Specific Binding: The PEG linker helps to increase the hydrophilicity of the conjugate, which can reduce non-specific binding caused by the hydrophobic TCO group.[17]
Quantitative Data Summary
For successful and reproducible experiments, it is crucial to adhere to optimized reaction parameters. The following tables provide a summary of recommended conditions and the impact of pH on reagent stability.
Table 1: Recommended Reaction Parameters for TCO-PEG3-NHS Ester Conjugation
| Parameter | Recommended Value | Rationale & Notes |
| Reaction pH | 7.2 - 8.5 | Balances efficient amine reaction (deprotonated amines are more nucleophilic) with the rate of NHS ester hydrolysis, which increases at higher pH.[15] A pH of 8.3-8.5 is often ideal.[2][8][14] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[2][8][11][14] |
| Molar Excess of Reagent | 10- to 50-fold over protein | A 10- to 20-fold excess is a common starting point.[2][8] The optimal ratio should be determined empirically for each specific protein and application.[15] |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations can favor the conjugation reaction over the competing hydrolysis reaction.[2][11] |
| Reaction Temperature | Room Temperature or 4°C | Reactions at 4°C (or on ice) proceed more slowly but can reduce the rate of NHS-ester hydrolysis and are beneficial for sensitive proteins.[8][15] |
| Reaction Time | 30-60 min (Room Temp) 1-4 hours (Room Temp) 2-8 hours (4°C) | Optimal time depends on temperature, pH, and the specific protein. Longer incubation may be needed for less reactive proteins or lower temperatures.[2][8][11][15] |
| Quenching Agent | 50-100 mM Tris or Glycine | (Optional but Recommended) Stops the reaction by consuming any unreacted NHS ester.[2][8][11] |
Table 2: Effect of pH and Temperature on NHS Ester Half-life
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the reactive ester to hydrolyze. This data is for general NHS esters and serves as a useful approximation.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[9][14] |
| 8.0 | 4°C | 1 hour[9] |
| 8.6 | 4°C | 10 minutes[9][14] |
Visualized Workflows and Mechanisms
To better illustrate the processes involved in this compound reactions, the following diagrams have been generated.
Troubleshooting Guide
This guide addresses common issues encountered during TCO-PEG3-NHS ester conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester: The reagent is highly sensitive to moisture and has a limited half-life in aqueous solutions.[2][8] | • Ensure the reagent vial is warmed to room temperature before opening to prevent condensation.[2][8][11] • Store the solid reagent desiccated at -20°C.[2] • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][8][11] Avoid pre-making stock solutions for long-term storage.[8] |
| 2. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.[2][8] | • Perform buffer exchange into an amine-free buffer like PBS, Borate, or Bicarbonate before labeling.[2][8] | |
| 3. Suboptimal pH: The reaction pH is too low (<7.2), leaving amines protonated and unreactive, or too high (>8.5), causing rapid hydrolysis.[2][11] | • Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[11][15] Verify the pH of your buffer before starting the experiment.[2] | |
| 4. Insufficient Molar Excess: The ratio of TCO-PEG3-NHS ester to the protein is too low.[2][8] | • Increase the molar excess of the TCO reagent in increments (e.g., from 10x to 20x or higher).[8] Perform small-scale pilot reactions to find the optimal ratio.[8] | |
| 5. Low Protein Concentration: The rate of hydrolysis becomes a more significant competitor in dilute protein solutions.[2][11] | • If possible, concentrate the protein solution to at least 1-2 mg/mL.[2][8] | |
| Protein Aggregation / Precipitation | 1. High Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein due to the TCO group, leading to aggregation.[8][17] | • Reduce the molar excess of the TCO-PEG3-NHS ester to achieve a lower DOL.[8] |
| 2. High Organic Solvent Concentration: The final concentration of DMSO or DMF from the reagent stock solution is too high (typically should be <10%).[8][11] | • Prepare a more concentrated stock of the TCO reagent to minimize the volume added to the protein solution.[8] | |
| 3. Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature). | • Perform the labeling reaction at a lower temperature (e.g., 4°C for 2-4 hours).[8] • Optimize buffer conditions, such as salt concentration.[8] | |
| Loss of Protein Biological Activity | 1. Labeling of Critical Residues: An NHS ester can react with a lysine residue in an antigen-binding site or another functionally critical region.[8] | • Reduce the molar excess of the TCO-PEG3-NHS ester to decrease the overall degree of labeling. • If activity loss persists, consider alternative conjugation strategies that target different amino acid residues. |
| Low Reactivity of TCO-labeled Protein with Tetrazine | 1. Isomerization of TCO: The strained trans-cyclooctene (TCO) can isomerize to its less reactive cis-isomer (CCO), especially during prolonged storage.[11][18] | • Use the TCO-labeled protein in the subsequent tetrazine ligation reaction as soon as possible after purification.[18] • For long-term storage, store the labeled protein at -80°C and avoid multiple freeze-thaw cycles.[18] |
| 2. Steric Hindrance / Hydrophobic Interactions: The TCO group may be "masked" or inaccessible due to hydrophobic interactions with the protein surface.[2][18] | • The PEG3 spacer is designed to minimize this, but ensure adequate purification to remove any unbound reagent that could contribute to non-specific interactions.[2][11] |
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for labeling a protein or antibody with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting spin column or dialysis equipment)
Procedure:
-
Protein Preparation:
-
Prepare TCO-PEG3-NHS Ester Solution:
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove the excess, unreacted TCO reagent and byproducts.[19]
-
Common methods include size-exclusion chromatography (e.g., a desalting spin column) or dialysis against an appropriate storage buffer.[11][19]
-
The purified TCO-labeled protein is now ready for the subsequent ligation reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term use or -80°C for long-term storage.[18][19][20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (S,E)-TCO2-PEG3-NHS Ester Labeling
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing buffer conditions for labeling with (S,E)-TCO2-PEG3-NHS ester. Find troubleshooting advice and answers to frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH for reacting the NHS ester of this compound with primary amines on a protein is between 8.0 and 8.5.[1] A pH of 8.3 is often recommended as an ideal starting point for most proteins.[1][2][3][4] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[1]
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2).[1] At a pH below 8, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive.[1] The rate of this hydrolysis reaction increases significantly with pH.[1][5] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[1]
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use buffers that are free of primary amines.[6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), HEPES, and borate (B1201080) buffers are all compatible with NHS ester chemistry.[6][7][8] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.[2][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided.[8][9] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[8]
Q4: What are the primary competing reactions I should be aware of?
The main competing reaction is the hydrolysis of the this compound in the aqueous buffer.[8] This reaction becomes more significant at higher pH values and results in an inactive carboxylic acid, which can no longer conjugate to the target molecule.[8] Therefore, a balance must be struck between amine reactivity and NHS ester stability.[8]
Q5: How should I store and handle my this compound reagent?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[6][8][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6][8][11] It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment.[6][8][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.[8] | Verify that the reaction buffer pH is within the optimal range of 8.0-8.5.[1] |
| Hydrolyzed NHS ester: The this compound may have been compromised by moisture.[8] | Ensure proper storage and handling of the reagent.[8] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[6][8][11] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for conjugation.[8] | If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.[4][8] | |
| Low reactant concentrations: Low concentrations of the target molecule can make the competing hydrolysis reaction more significant.[12] | If possible, increase the concentration of your protein or other target molecule.[12] A concentration of 1-10 mg/mL is recommended.[2][3] | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8][11] |
| Over-labeling: Excessive labeling can alter the protein's solubility. | Reduce the molar excess of the this compound.[4] |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases, which underscores the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the dye hydrolyzes.[1]
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5][7][13] |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes[5][7][13] |
| 9.0 | Room Temperature | 125 minutes |
This data is for N-hydroxysuccinimide esters in general and porphyrin-NHS esters, which can be used as an approximation for the behavior of this compound.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[8]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[4][8]
-
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Minimizing Non-Specific Binding of (S,E)-TCO2-PEG3-NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during bioconjugation experiments with (S,E)-TCO2-PEG3-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation. It contains three key components:
-
NHS ester: An amine-reactive group that specifically reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins and other biomolecules to form stable amide bonds.[1][2][3]
-
TCO (trans-cyclooctene): A reactive group that participates in rapid and specific "click" reactions with tetrazine-modified molecules.[4][5][6] This is often used for bioorthogonal labeling.
-
PEG3 linker: A short polyethylene (B3416737) glycol spacer that increases the hydrophilicity and water solubility of the molecule, which can help reduce non-specific binding and aggregation.[7][8]
Q2: What are the primary causes of non-specific binding with TCO-PEG3-NHS ester conjugates?
Non-specific binding is the undesirable attachment of the conjugate to surfaces or molecules other than the intended target, leading to high background signals and reduced assay sensitivity.[7] Key causes include:
-
Hydrophobic Interactions: The trans-cyclooctene (B1233481) (TCO) group is inherently hydrophobic and can non-specifically interact with proteins and other biological surfaces.[7]
-
Electrostatic Interactions: If the NHS ester hydrolyzes, it forms a carboxyl group that can lead to non-specific binding through electrostatic interactions.[7] The overall charge of the protein conjugate also plays a role.
-
Excess Reagent: Unreacted this compound in the final conjugate solution can bind non-specifically in downstream applications.[9]
-
Protein Aggregation: Over-labeling or inappropriate buffer conditions can cause the conjugated protein to aggregate, and these aggregates can bind non-specifically.[7][10]
-
Inadequate Blocking: In assay formats like ELISA or immunofluorescence, failure to block all unoccupied sites on the surface can lead to non-specific binding of the conjugate.[7][11]
Q3: How can I prevent the NHS ester from hydrolyzing before it reacts with my protein?
The NHS ester is highly sensitive to moisture.[10] Hydrolysis is a competing reaction that reduces conjugation efficiency.[1][12][13] To minimize hydrolysis:
-
Proper Handling: Allow the reagent vial to warm to room temperature before opening to prevent condensation.[10]
-
Fresh Solutions: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[9][10] Avoid pre-making and storing stock solutions.[10]
-
Optimal pH: While a higher pH increases the reaction rate with amines, it also accelerates hydrolysis. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[3][13] Maintain the recommended pH range for your reaction.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Binding in Downstream Applications
This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the source of the problem.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A step-by-step workflow to troubleshoot high non-specific binding.
Problem 2: Low Degree of Labeling (DOL) or Low Labeling Efficiency
Low labeling efficiency can result in poor signal in your downstream application.
| Potential Cause | Recommended Solution | References |
| Hydrolyzed NHS Ester | The reagent is highly sensitive to moisture. Allow the vial to warm to room temperature before opening. Dissolve the reagent in anhydrous DMSO or DMF immediately before use. | [9][10] |
| Incorrect Buffer | The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with your protein. Perform buffer exchange into an amine-free buffer like PBS, HEPES, or sodium bicarbonate. | [10][14][15] |
| Suboptimal pH | The reaction pH is too low (<7.5), leaving amines protonated and unreactive. Adjust the reaction buffer pH to the optimal range of 8.3-8.5. | [10][16] |
| Insufficient Molar Excess | The ratio of TCO-PEG3-NHS ester to protein is too low. Increase the molar excess of the reagent in increments (e.g., from 10x to 20x or 30x). | [10] |
| Low Protein Concentration | Reaction efficiency can decrease at protein concentrations below 1-2 mg/mL. Concentrate the protein solution before labeling. | [10] |
Problem 3: Protein Aggregation/Precipitation During or After Labeling
| Potential Cause | Recommended Solution | References |
| High Degree of Labeling (DOL) | Over-labeling can alter the physicochemical properties of the protein, leading to aggregation. Reduce the molar excess of the TCO-PEG3-NHS ester to achieve a lower DOL. | [9][10] |
| High Organic Solvent Concentration | The final concentration of DMSO or DMF in the reaction is too high (typically should be <10%). Prepare a more concentrated stock of the TCO reagent to minimize the volume added to the protein solution. | [10] |
| Protein Instability | The protein may be unstable under the reaction conditions (e.g., pH, temperature). Perform the labeling reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours). Optimize buffer conditions, such as salt concentration. | [10] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general method and should be optimized for your specific biomolecule.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.3-8.5 (or 100 mM sodium bicarbonate buffer)[10][12]
-
This compound
-
Purification tools: Desalting spin column or dialysis cassette (e.g., 10K MWCO)[10][18][19]
Experimental Workflow for Protein Labeling
Caption: General experimental workflow for protein labeling and purification.
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[7][8] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[10][14]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[10]
-
Labeling Reaction: Add the calculated volume of the 10 mM TCO-PEG3-NHS ester solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[10] Gently mix. The final DMSO concentration should ideally be below 10%.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[10][17] Protect the reaction from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7] This step is crucial to deactivate any unreacted NHS esters, preventing them from causing non-specific binding later.[17]
-
Purification: Remove the unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[7][8][10]
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale | References |
| pH | 8.3 - 8.5 | Balances efficient amine reaction with minimizing NHS ester hydrolysis. Lower pH slows the reaction; higher pH increases hydrolysis. | [10][16][20] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) that compete with the reaction. | [3][10][14] |
| Molar Excess (Ester:Protein) | Starting point: 10x - 20x (Optimize between 5x - 50x) | Controls the Degree of Labeling (DOL). Too low results in poor labeling; too high can cause aggregation and NSB. | [10][12] |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations favor the desired bimolecular reaction over hydrolysis of the NHS ester. | [8][9][10] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Lower temperature can be used to slow down hydrolysis and for sensitive proteins. | [10][17] |
| Reaction Time | 30 - 60 min (RT) or 2 - 4 hours (4°C) | Should be optimized alongside molar excess and temperature. | [10][17] |
| Quenching Agent | Tris, Glycine, Lysine (20-100 mM final conc.) | Deactivates excess NHS ester to prevent non-specific labeling and binding in subsequent steps. | [7][8][17] |
| Purification Method | SEC, Dialysis, Desalting Columns | Essential for removing unreacted reagents that cause high background. | [10][11][18][19] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
Strategies to improve the yield of (S,E)-TCO2-PEG3-NHS ester reactions
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the two main reactions where I need to consider the yield for TCO-PEG3-NHS ester?
A1: The this compound is a heterobifunctional linker used in a two-stage bioconjugation process.[1] You need to consider the yield and efficiency of both stages:
-
Amine Labeling Reaction: The N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This step attaches the TCO moiety to your molecule of interest.[1][2]
-
Bioorthogonal TCO-Tetrazine Ligation: The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-functionalized molecule via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as "click chemistry".[1][3][4][5][6]
Q2: What is the optimal pH for the NHS ester labeling reaction?
A2: The optimal pH for reacting NHS esters with primary amines is between 8.3 and 8.5.[2][7][8][9][10] In this range, the primary amines on the protein are sufficiently deprotonated and reactive, while the competing reaction—hydrolysis of the NHS ester—is minimized.[2][11] Reactions at a lower pH (e.g., 7.4) are possible but will be significantly slower.[2][10] At a pH above 8.5, the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of your desired conjugate.[2][7][11]
Q3: Which buffers should I use for the labeling reaction, and which should I avoid?
A3: It is critical to use a buffer that is free of primary amines.[7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable, provided they are adjusted to the optimal pH range of 8.3-8.5.[2][7][10][11] A 0.1 M sodium bicarbonate solution is commonly recommended.[2][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[2][7][11] These buffer components will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[2] If your protein is in an incompatible buffer, a buffer exchange step is required before labeling.[2][10]
Q4: How should I store and handle the TCO-PEG3-NHS ester reagent?
A4: Proper storage and handling are critical to prevent hydrolysis and maintain reactivity.
-
Storage: Store the solid reagent at -20°C to -80°C in a desiccated environment, protected from light and moisture.[2][7][11]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature for at least 20 minutes.[3][11][12] This crucial step prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.[2][11]
-
Stock Solutions: Prepare stock solutions immediately before use in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][7][11] Avoid storing stock solutions, but if necessary, aliquot into single-use volumes and store at -20°C for no more than 1-2 months.[11]
Q5: What is a good starting molar excess of TCO-PEG3-NHS ester for labeling a protein?
A5: A common starting point is a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester over the protein or antibody.[1][2][10][13] However, the optimal ratio is protein-dependent and should be determined empirically. Ratios can range from 5-fold to 50-fold.[10] Over-labeling can lead to protein aggregation or loss of biological activity, while under-labeling can result in low signal in downstream applications.[10]
Troubleshooting Guides
This section addresses specific issues that may lead to low reaction yields.
Part 1: Troubleshooting the NHS Ester Labeling Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolyzed NHS Ester: The reagent was exposed to moisture. | Always allow the reagent vial to warm to room temperature before opening.[2][11] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][10] You can test for NHS ester activity by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[2][14][15] |
| Incorrect Buffer: The buffer contains competing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column before starting the reaction.[2][7][10] | |
| Suboptimal pH: The reaction pH is too low (<7.5), leaving amines protonated and unreactive. | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[2][7][10] | |
| Insufficient Molar Excess: The ratio of TCO-PEG3-NHS ester to the target molecule is too low. | Optimize the molar ratio by performing small-scale pilot reactions with varying excesses (e.g., 5x, 10x, 20x, 40x).[2][10] | |
| Low Protein Concentration: The reaction efficiency is dependent on reactant concentration. | If possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is recommended.[2][7][9] | |
| Protein Aggregation or Loss of Activity | Over-labeling (High DOL): Too many TCO molecules have been attached, potentially altering protein structure or blocking active sites. | Reduce the molar excess of the TCO-PEG3-NHS ester in the reaction.[10] Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C).[10] |
| High Organic Solvent Concentration: The final concentration of DMSO or DMF is too high (>10%), causing protein denaturation. | Prepare a more concentrated stock solution of the TCO reagent to minimize the volume added to the aqueous protein solution.[10] |
Part 2: Troubleshooting the TCO-Tetrazine Ligation
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Conjugate | Inactive TCO Group: The TCO group may have isomerized or degraded. | Ensure the TCO-labeled biomolecule was stored correctly and avoid buffers containing thiols (e.g., DTT).[3] Some studies suggest TCO groups can be "masked" by hydrophobic interactions with the antibody surface, reducing reactivity.[16] The PEG3 spacer in the reagent is designed to help mitigate this.[1][17] |
| Low Reactant Concentration: The reaction rate is concentration-dependent. | If possible, increase the concentration of one or both of the TCO- and tetrazine-labeled molecules.[18] | |
| Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine was used. | A good starting point is a 1:1 molar ratio, but a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[18] | |
| Insufficient Incubation Time: The reaction may not have proceeded to completion. | While the reaction is very fast (often complete in 30-60 minutes at room temperature), consider extending the time to 2 hours or overnight at 4°C for very dilute samples.[18] |
Quantitative Data Summary
The efficiency of the two reaction steps is governed by key quantitative parameters.
Table 1: Effect of pH and Temperature on NHS Ester Stability
The stability of the NHS ester is inversely proportional to pH and temperature. The half-life represents the time required for 50% of the reactive ester to be hydrolyzed in an aqueous buffer.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
| Data compiled from multiple sources for general NHS esters.[11][17] |
Table 2: Second-Order Rate Constants for Bioorthogonal Reactions
The TCO-tetrazine (iEDDA) reaction is exceptionally fast, which allows for efficient conjugation even at low concentrations.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~800 - 73,000+ | Extremely fast, highly specific, catalyst-free, bioorthogonal. [3][5][6] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[3] |
| CuAAC | Terminal Alkyne | Azide | ~100 - 1000 | Fast and efficient but requires a cytotoxic copper catalyst. |
| Data compiled from multiple sources.[3][5][13][18] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the functionalization of a protein (e.g., an antibody) with TCO groups by targeting primary amines.
1. Buffer Exchange (if necessary):
- Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2]
- If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[2][10]
- Adjust the protein concentration to 1-10 mg/mL.[2][7]
2. Prepare TCO Reagent Solution:
- Allow the vial of this compound to warm completely to room temperature before opening.[3][11]
- Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution.[3][7][10]
3. Labeling Reaction:
- Add the desired molar excess (e.g., a 10- to 20-fold excess) of the 10 mM TCO reagent stock solution to the protein solution.[1][2] Add the DMSO solution dropwise while gently stirring. The final DMSO concentration should be below 10%.[2][10]
- Incubate the reaction for 1-4 hours at room temperature or for 2-4 hours at 4°C.[1][7][10] Protect from light.[3][7]
4. Quench the Reaction:
- Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1][3][7]
- Incubate for 15-30 minutes to ensure any unreacted NHS ester is consumed.[1][7]
5. Purification:
- Remove the excess, unreacted TCO reagent and quenching buffer using a spin desalting column or dialysis against a suitable storage buffer (e.g., PBS).[3][19]
- The TCO-labeled protein is now ready for the downstream ligation reaction or storage.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the final "click" reaction to conjugate the TCO-labeled protein with a tetrazine-functionalized molecule.
1. Prepare Reactants:
- Dissolve the purified TCO-labeled protein (from Protocol 1) in a reaction buffer (e.g., PBS, pH 7.4).[20]
- Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
2. Ligation Reaction:
- Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.05-1.5 equivalents) of one component can be used to ensure complete consumption of the other.[18][20]
- Incubate the reaction for 30-60 minutes at room temperature.[18][19] For very low concentrations, the time can be extended or the temperature increased to 37°C.[18]
3. Analysis and Purification (Optional):
- The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a loss of absorbance between 510-550 nm.[18][20]
- If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis.
Visualized Workflows and Pathways
Caption: Experimental workflow for a two-stage bioconjugation reaction.
Caption: Troubleshooting flowchart for low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. fluidic.com [fluidic.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
Stability of (S,E)-TCO2-PEG3-NHS ester in aqueous solutions
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in aqueous solutions and to offer troubleshooting for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three key components:
-
A Trans-Cyclooctene (TCO) group: This moiety participates in bioorthogonal "click chemistry" reactions with tetrazines.[1][2]
-
A PEG3 spacer: This short polyethylene (B3416737) glycol chain enhances water solubility and reduces steric hindrance during conjugation.[1]
-
An N-Hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues in proteins.[1][3]
Q2: Why is the stability of the NHS ester in aqueous solutions a concern?
A2: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a chemical reaction with water that cleaves the ester.[1][4] This process converts the NHS ester into an unreactive carboxylic acid, preventing it from binding to the target molecule.[1][4] This hydrolysis directly competes with the desired conjugation reaction (aminolysis), and if it occurs prematurely, it can lead to low conjugation yields and failed experiments.[4][5]
Q3: What is the most critical factor affecting the stability of this compound in aqueous solutions?
A3: The pH of the reaction buffer is the most critical factor influencing the rate of hydrolysis.[1][4] While the desired reaction with amines is more efficient at a slightly alkaline pH (where primary amines are deprotonated and more nucleophilic), the competing hydrolysis reaction also accelerates significantly at higher pH levels.[1][3][4] Therefore, selecting an optimal pH is a compromise to maximize conjugation while minimizing hydrolysis.[1][4] The recommended pH range for NHS ester coupling is typically between 7.2 and 8.5.[1][4][6]
Q4: How should I store and handle this compound to ensure its stability?
A4: Proper storage and handling are crucial to prevent premature hydrolysis. The solid reagent should be stored at -20°C, protected from moisture and light.[1][3] It is important to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[1][6] Stock solutions should be prepared immediately before use in an anhydrous organic solvent like DMSO or DMF.[1][3][4] Aqueous stock solutions are not stable and should not be stored.[1][4] If a stock solution in an organic solvent must be stored, it should be aliquoted into single-use volumes and kept at -20°C for no more than 1-2 months.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Yield | Hydrolyzed this compound | Store the reagent desiccated at -20°C and allow the vial to warm to room temperature before opening.[3][6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][4][7] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3] You can test for NHS ester activity by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.[6][8] |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[3][6] Prepare buffers fresh and verify the pH before starting the experiment.[3] | |
| Presence of Competing Nucleophiles | Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[1][3][4] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][3][4] If your protein is in a buffer with primary amines, perform a buffer exchange before conjugation.[3][6] | |
| Insufficient Molar Ratio of Reagent | Increase the molar excess of the this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point for protein labeling.[3][6][9] | |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[6] If possible, concentrate your protein solution; a concentration of 1-10 mg/mL is generally recommended.[3][4] | |
| Protein Aggregation or Precipitation | High Concentration of Organic Solvent | The this compound is often dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations can cause protein precipitation.[6] |
| Hydrophobicity of the TCO Moiety | The TCO group is hydrophobic and may lead to aggregation.[6] Using a reagent with a PEG spacer, such as this compound, helps to improve the solubility of the modified protein and minimize aggregation.[6][7] |
Below is a logical workflow for troubleshooting low conjugation yield:
Data on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[5][10] |
| 8.0 | 4°C | 1 hour[1] |
| 8.6 | 4°C | 10 minutes[1][5][10] |
| Data compiled from multiple sources for general NHS esters. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing amines like Tris, a buffer exchange must be performed using a desalting column or dialysis.[3][6]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][4]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the ester stock solution to the protein solution while gently stirring.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[3] This will react with any remaining unreacted NHS ester.[3]
-
Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][9]
Protocol 2: Assay for Determining NHS Ester Reactivity
This protocol can be used to assess the activity of your this compound reagent. The principle is that hydrolysis releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[8]
-
Reagent Preparation: Weigh 1-2 mg of the this compound and dissolve it in 0.25 mL of anhydrous DMSO or DMF, then add 2 mL of an amine-free buffer (e.g., PBS, pH 7-8).[8]
-
Control Preparation: Prepare a control tube containing 0.25 mL of the same organic solvent and 2 mL of the same buffer.[8]
-
Initial Absorbance Measurement: Zero the spectrophotometer with the control solution at 260 nm. Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the reading is below 1.0 and record this value.[8][11]
-
Forced Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.[8][11]
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[8][11]
-
Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.[8] If there is no measurable increase, the reagent has likely been hydrolyzed and is inactive.[8]
Reaction Pathways
The following diagrams illustrate the key chemical reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Potential side reactions of (S,E)-TCO2-PEG3-NHS ester
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (B1233481) (TCO) moiety.[1] These groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer.[1]
-
NHS Ester: This group reacts with primary amines (-NH₂), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2]
-
Trans-cyclooctene (TCO): This strained alkene is used in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner.[1][3] This reaction is known for its exceptional speed and specificity in complex biological environments.[3][4]
-
PEG3 Linker: The PEG spacer enhances water solubility, reduces the potential for aggregation of the conjugated molecules, and minimizes steric hindrance.[1][5][6]
This dual functionality allows for a two-step conjugation strategy: first, the NHS ester is used to label a biomolecule of interest, and second, the introduced TCO group can be specifically targeted with a tetrazine-modified molecule.[1]
Q2: What are the optimal reaction conditions for conjugating this compound to a protein?
To achieve high conjugation efficiency, it is crucial to control the reaction environment. Key parameters include:
-
pH: The ideal pH range for the NHS ester reaction is between 7.2 and 8.5.[7][8] A pH below 7.2 will result in protonated amines that are poor nucleophiles, slowing the reaction. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, reducing the yield.[2]
-
Buffers: It is critical to use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][8] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target protein for reaction with the NHS ester.[8][9]
-
Molar Ratio: A 10- to 20-fold molar excess of the TCO-PEG3-NHS ester to the target protein is a common starting point.[2] However, the optimal ratio may need to be determined empirically for each specific protein.[2]
-
Temperature and Time: Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[2]
Q3: How should I store and handle the this compound reagent?
Proper storage and handling are essential to maintain the reactivity of the reagent.
-
Storage: The solid reagent should be stored at -20°C, protected from light and moisture.[8] It is advisable to keep the container tightly sealed and desiccated.[8]
-
Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[8][10]
-
Stock Solutions: Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[8] For storage, aliquot the solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C for no more than 1-2 months.[8] Aqueous solutions of NHS esters are not stable and should be used immediately.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low Conjugation Yield in the NHS Ester Labeling Step
If you are experiencing low yields in the initial labeling of your amine-containing molecule, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Action |
| NHS Ester Hydrolysis | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, converting it to an unreactive carboxylic acid.[8] Ensure the reagent is stored properly and handled to minimize moisture exposure.[8] Prepare stock solutions fresh in anhydrous DMSO or DMF.[8] |
| Suboptimal pH | The reaction of the NHS ester with primary amines is pH-dependent.[11] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[7][8] A pH that is too high will accelerate hydrolysis, while a pH that is too low will result in unreactive protonated amines.[2] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[9] Perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation.[12] |
| Insufficient Molar Ratio | If the molar excess of the TCO-PEG3-NHS ester is too low, the reaction may be incomplete.[12] A 10- to 20-fold excess is a good starting point, but this may need to be optimized for your specific protein.[2] |
| Low Protein Concentration | A low concentration of the target molecule can slow down the reaction rate. A protein concentration of 1-5 mg/mL is generally recommended.[2] |
Issue 2: No or Low Yield in the TCO-Tetrazine Click Reaction Step
If the initial TCO labeling is successful but the subsequent reaction with a tetrazine fails, investigate these possibilities.
| Potential Cause | Troubleshooting Action |
| TCO Isomerization or Degradation | The reactive trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO) or degrade, especially in the presence of thiols or under UV light.[13][14][15] Use freshly prepared TCO-labeled biomolecules. |
| Tetrazine Degradation | Tetrazines can be susceptible to degradation in aqueous media, particularly those with strong electron-withdrawing groups.[13] Use freshly prepared tetrazine solutions and store them under appropriate conditions (desiccated and protected from light).[13] |
| Steric Hindrance | The PEG3 spacer is designed to minimize steric hindrance, but for some biomolecules, the TCO group may not be easily accessible to the tetrazine.[2] Consider using a crosslinker with a longer PEG spacer. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, a slight molar excess (1.5 to 2-fold) of the tetrazine is often used to drive the reaction to completion.[13] The optimal ratio may need to be determined empirically.[12] |
Issue 3: Unexpected Side Reactions or Products
While the reactions are generally specific, side reactions can occur under certain conditions.
| Potential Cause | Troubleshooting Action |
| Reaction of NHS Ester with Other Residues | Although NHS esters primarily react with primary amines, side reactions with serine, threonine, and tyrosine residues can occur, especially at higher pH.[2][15] Adhering to the optimal pH range of 7.2-8.5 can minimize these side reactions.[2] |
| Non-specific Binding of TCO | The TCO group is hydrophobic and may interact non-specifically with proteins, potentially making it inaccessible for the click reaction.[2] Ensure proper purification of the TCO-labeled biomolecule to remove any unbound reagent.[2] |
| Tetrazine Instability | Electron-poor tetrazines can be susceptible to nucleophilic attack, especially from thiols present in biological samples, leading to degradation.[13] If working in a complex biological medium, consider using a more stable tetrazine derivative.[13] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life represents the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources for general NHS esters.[8]
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (e.g., TBS) | Tris and glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the yield.[8] |
| HEPES, pH 7.2-8.0 | Glycine-based buffers |
| Borate, pH 8.0-8.5 | | |
Experimental Protocols & Workflows
Protocol: Protein Labeling with this compound
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) to a concentration of 1-5 mg/mL.[2][12]
-
TCO-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester stock solution to the protein solution while gently stirring.[2]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Workflow for Troubleshooting Low NHS Ester Conjugation Yield
Caption: Troubleshooting workflow for low yield in NHS ester conjugation reactions.
Reaction Pathway: Two-Step Bioconjugation
Caption: The two-step reaction mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Techniques for removing unreacted (S,E)-TCO2-PEG3-NHS ester
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for reacting this compound with primary amines on biomolecules is between 7.2 and 8.5.[1][2] Within this pH range, the primary amine groups, such as the ε-amino group of lysine (B10760008) residues, are sufficiently deprotonated to act as effective nucleophiles for reacting with the NHS ester.[1][2] A pH below this range results in protonated, unreactive amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, which can decrease the conjugation yield.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines.[2] Compatible buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate-bicarbonate buffers.[1][2][6] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1][7] If your protein is in an incompatible buffer, a buffer exchange should be performed before the conjugation reaction.[2][8]
Q3: What is the primary side reaction that competes with NHS ester conjugation, and how can it be minimized?
The primary competing side reaction is the hydrolysis of the NHS ester in the aqueous buffer, which renders it inactive by converting it to a non-reactive carboxylic acid.[1][9] To minimize hydrolysis:
-
Proper Handling: Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[2][9]
-
Fresh Solutions: Prepare fresh stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Aqueous solutions of NHS esters are not stable and should be used immediately.[10]
-
Reaction Concentration: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1][2]
Q4: What are the benefits of the PEG3 spacer in the this compound?
The hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer offers several advantages in bioconjugation:
-
Reduces Steric Hindrance: The flexible PEG chain creates distance between the conjugated molecules, which can improve accessibility for subsequent reactions.[11]
-
Enhances Solubility: The PEG spacer is hydrophilic, which helps to improve the water solubility of the reagent and the resulting conjugate, potentially reducing aggregation.[11][12]
-
Minimizes Non-Specific Interactions: The TCO group can be hydrophobic; the PEG spacer helps to mitigate non-specific hydrophobic interactions.[1]
Troubleshooting Guide
Low or No Conjugation Yield
Q5: I am observing very low or no labeling of my protein. What are the possible causes and solutions?
Low conjugation efficiency can stem from several factors related to reagents, reaction conditions, or the protein itself.
-
Issue: Hydrolyzed NHS Ester. The most common cause is the inactivation of the NHS ester due to moisture.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][9] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][2] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[9][13]
-
-
Issue: Incorrect Buffer. The presence of primary amines in the buffer is a frequent cause of reaction failure.
-
Issue: Suboptimal pH. The reaction pH may be too low, leading to protonated and unreactive amines.
-
Issue: Insufficient Molar Excess of TCO Reagent.
-
Issue: Low Protein Concentration. In dilute protein solutions, the rate of NHS ester hydrolysis can be a more significant competitor.
-
Solution: If possible, increase the concentration of your protein. A concentration of at least 1-2 mg/mL is recommended.[1]
-
Presence of Unreacted Reagent After Purification
Q6: After purification, I still detect unreacted this compound in my sample. How can I improve its removal?
The choice of purification method is critical for removing small molecules like the unreacted NHS ester.
-
Issue: Inefficient Purification Method. The chosen method may not be suitable for the size difference between your protein and the TCO reagent.
-
Solution:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating the larger protein conjugate from the smaller unreacted reagent.[3][15] Ensure the column is not overloaded; the sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[3] For rapid, small-scale purification, spin desalting columns are ideal.[15][16]
-
Dialysis: This is a gentle method but can be time-consuming.[3] Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa for most proteins).[15] Ensure a large volume of dialysis buffer (at least 200 times the sample volume) and perform multiple buffer changes to ensure complete removal of the small molecules.[15]
-
Tangential Flow Filtration (TFF): This method is suitable for larger scale reactions and can efficiently remove small molecules while concentrating the sample.[3]
-
-
-
Issue: Non-specific Binding. The hydrophobic TCO moiety may interact non-specifically with your protein.
-
Solution: Ensure thorough purification. The inclusion of the PEG3 spacer is designed to minimize this, but for sensitive applications, a more stringent purification method like SEC may be required.[1]
-
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the reactive ester to hydrolyze.
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours[6][10] |
| 8.0 | 4°C | 1 hour[10] |
| 8.6 | 4°C | 10 minutes[6][10] |
Data compiled for general NHS esters and serves as a guideline.
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (e.g., TBS), Glycine | These buffers contain primary amines that will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation yield.[1][6][10] |
| HEPES, pH 7.2-8.0 | ||
| Borate Buffer, pH 8.0-9.0 |
| Carbonate-Bicarbonate, pH 8.0-9.0 | | |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[10]
-
Purification equipment (e.g., desalting column)[1]
Methodology:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[1][8]
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.[10] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[1] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][14]
-
Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1][17] Incubate for an additional 15-30 minutes at room temperature.[1][10]
-
Purification: Remove the unreacted TCO reagent and byproducts using a suitable purification method like size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][14]
Protocol 2: Removal of Unreacted Ester using a Spin Desalting Column
This protocol provides a rapid method for purifying the labeled protein conjugate.
Materials:
-
Quenched reaction mixture from Protocol 1
-
Spin desalting column with an appropriate MWCO for your protein
-
Equilibration/Storage Buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Methodology:
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer.
-
Equilibration: Add the equilibration buffer to the column and centrifuge to remove the buffer. Repeat this step as recommended by the manufacturer.
-
Sample Application: Carefully apply the reaction mixture to the center of the packed resin bed.
-
Purification: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled protein will be collected in the eluate. The unreacted this compound and other small molecules will be retained in the column resin.
-
Storage: Store the purified protein conjugate under appropriate conditions, protected from light if the application involves fluorescent detection.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: (S,E)-TCO2-PEG3-NHS Ester Quality Control and Analysis
Welcome to the technical support center for (S,E)-TCO2-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance and troubleshooting for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
The this compound is a bifunctional crosslinker used to attach a trans-cyclooctene (B1233481) (TCO) moiety to a target molecule, typically a protein or antibody. The process involves two main steps:
-
NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (-NH₂), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins. This reaction forms a stable amide bond.[1]
-
Bioorthogonal "Click" Chemistry: Once conjugated, the TCO group is available to react with a tetrazine-functionalized molecule in a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native cellular processes.[1]
Q2: What are the optimal reaction conditions for a successful conjugation?
Achieving high conjugation efficiency requires careful control of the reaction environment. Key parameters include:
-
pH: The ideal pH range for NHS ester reactions is between 7.2 and 8.5.[2][3][4] At a lower pH, the reaction is slow because primary amines are protonated, while at a higher pH, hydrolysis of the NHS ester is rapid.[1][2][5]
-
Buffers: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffer.[1][2][3] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[1][2][3][6]
-
Molar Ratio: A 10- to 50-fold molar excess of the TCO-PEG3-NHS ester to the target molecule is a common starting point.[1][4][7] However, the optimal ratio may need to be determined empirically for each specific protein.[1]
-
Temperature and Time: Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][2][7][8]
Q3: How should I store and handle the this compound reagent?
Proper storage and handling are critical to maintain the reactivity of the reagent.
-
Storage: Store the solid reagent at -20°C, protected from light and moisture, preferably with a desiccant.[1][3][9][10] It is advisable to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles.[1][3]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][3][4][10]
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][4][11] Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze.[9][10]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a common issue that can arise from several factors. Follow this guide to identify and resolve the potential causes.
| Potential Cause | Recommended Solution | Citation |
| Hydrolyzed NHS Ester | Ensure the reagent was stored properly at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | [1][3][4] |
| Suboptimal Reaction pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the buffer fresh and confirm the pH before starting the experiment. | [1][2][3][4] |
| Presence of Competing Amines | Use an amine-free buffer like PBS, HEPES, or borate. If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange before the conjugation reaction. | [1][2][3][4][6] |
| Insufficient Molar Ratio of TCO Reagent | Increase the molar excess of the TCO-PEG3-NHS ester to your target molecule. A 10- to 50-fold excess is a good starting point. | [1][4][7] |
| Low Protein Concentration | Concentrate your protein solution. A concentration of 1-10 mg/mL is generally recommended, as dilute protein solutions can favor hydrolysis of the NHS ester over conjugation. | [1][2][3][8] |
| Inaccessible Amine Groups | The primary amines on your protein may be sterically hindered. The PEG3 spacer is designed to minimize this, but a longer PEG spacer may be necessary for some proteins. | [1][2] |
| Isomerization of TCO | TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols or copper. Avoid these substances in your reaction buffers. | [4][12] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature (°C) | Approximate Half-life | Citation |
| 7.0 | 0 | 4-5 hours | [3][7][13] |
| 8.0 | 4 | 1 hour | [3] |
| 8.6 | 4 | 10 minutes | [3][7][13][14] |
Data compiled from multiple sources for general NHS esters.
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.[3]
-
Solvent: Anhydrous (dry) DMSO or DMF.[3]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[3]
-
Purification equipment (e.g., desalting column for size-exclusion chromatography).[3]
Methodology:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine contaminants.[3][8]
-
Prepare TCO-PEG3-NHS Ester Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature before opening.[3] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][3][8]
-
Perform Conjugation: Calculate the volume of the ester stock solution needed to achieve the desired molar excess over the protein (a 10- to 50-fold molar excess is a common starting point).[1][4][7] Add the calculated volume of the ester stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v).[3][8]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][2][7][8]
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-100 mM. Incubate for an additional 15-30 minutes at room temperature.[2][3][8]
-
Purify the Conjugate: Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][8] The purified protein conjugate is now ready for storage or downstream applications.
Quality Control and Analysis
Mass Spectrometry (MS):
Mass spectrometry is a primary analytical tool to confirm the successful covalent attachment of the TCO-PEG3-NHS ester and to characterize the resulting conjugate.[5] Techniques like MALDI-TOF and LC-MS can determine the molecular weight changes associated with conjugation, allowing for direct confirmation and quantification of the degree of labeling.[5][8]
High-Performance Liquid Chromatography (HPLC):
Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to assess the purity and quantify the different species (e.g., unconjugated protein, mono-PEGylated, di-PEGylated) in the final product.[8]
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting guide for low conjugation yield in TCO labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. escholarship.org [escholarship.org]
Validation & Comparative
A Head-to-Head Comparison: (S,E)-TCO2-PEG3-NHS Ester versus Standard TCO-NHS Ester in Bioconjugation
For Immediate Release
In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of chemical linker is paramount. The trans-cyclooctene (B1233481) (TCO) moiety, a cornerstone of bioorthogonal chemistry, allows for highly specific and rapid reactions with tetrazine partners through the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This guide provides an in-depth, objective comparison of the (S,E)-TCO2-PEG3-NHS ester and the standard, non-PEGylated TCO-NHS ester, offering researchers, scientists, and drug development professionals the necessary data to select the optimal reagent for their applications.
The fundamental difference between these two reagents lies in the incorporation of a three-unit polyethylene (B3416737) glycol (PEG) spacer in the this compound. This structural modification imparts significant advantages in terms of hydrophilicity, steric hindrance, and overall conjugation efficiency.
Executive Summary
The this compound consistently outperforms the standard TCO-NHS ester in key performance metrics for bioconjugation. The hydrophilic PEG3 spacer mitigates the hydrophobicity of the TCO core, leading to a significant increase in the functional reactivity of the conjugated TCO groups. This translates to more efficient and reliable bioconjugation, particularly in aqueous environments. While both reagents utilize the same fundamental bioorthogonal chemistry, the PEGylated version offers a more robust and versatile solution for the development of complex bioconjugates.
Data Presentation: Quantitative Performance Comparison
The inclusion of a PEG spacer has a profound impact on the performance of TCO-NHS esters in bioconjugation. The following tables summarize key quantitative data, highlighting the superior performance of the PEGylated variant.
| Parameter | This compound | Standard TCO-NHS Ester | Advantage of PEGylation |
| Functional TCO Reactivity | Significantly Higher | Lower | The PEG spacer prevents the hydrophobic TCO from "burying" within the protein structure, making it more accessible for reaction.[1][2] |
| Hydrophilicity | Increased | Lower | The PEG3 chain enhances water solubility and reduces the overall hydrophobicity of the conjugate.[3] |
| Aggregation Propensity | Reduced | Higher | Increased hydrophilicity of the conjugate minimizes the risk of aggregation, a common issue with hydrophobic moieties.[4] |
| Steric Hindrance | Minimized | Higher | The flexible PEG spacer provides spatial separation between the biomolecule and the TCO group, facilitating the approach of the tetrazine partner.[5] |
| Reaction Kinetics (iEDDA) | Extremely Fast | Extremely Fast | The intrinsic reaction rate of the TCO-tetrazine cycloaddition is not significantly altered by the PEG spacer; however, the effective reaction rate is higher due to increased TCO accessibility.[1][6] |
| Stability (TCO moiety) | Moderate | Moderate | The TCO group in both reagents is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer, particularly when exposed to light or certain metals.[6][7] |
Supporting Experimental Data
A key study comparing a non-PEGylated TCO-NHS ester with a PEGylated version (NHS-PEG4-TCO) demonstrated a dramatic increase in functional reactivity for the PEGylated linker when conjugated to an antibody.
| Linker | PEG Spacer Length | Functional TCO Reactivity (%) | Fold Increase in Reactivity |
| NHS-TCO | None | ~11% | 1x (Baseline) |
| NHS-PEG4-TCO | 4 PEG units | ~47% | > 4x |
Data adapted from a study on improving TCO-conjugated antibody reactivity. The study highlights that the low reactivity of the non-PEGylated TCO is due to the hydrophobic nature of the TCO group causing it to become "buried" within the antibody's structure. The hydrophilic PEG4 spacer significantly counteracts this effect, leading to a more than four-fold increase in accessible, reactive TCO groups.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal results in bioconjugation. The following are generalized protocols for antibody labeling with TCO-NHS esters.
Protocol 1: Antibody Labeling with this compound or Standard TCO-NHS Ester
This protocol outlines the initial modification of an antibody with the TCO linker via its amine-reactive NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.
-
This compound or Standard TCO-NHS ester.
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting spin columns or other size-exclusion chromatography method for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Gently mix to ensure homogeneity. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting spin column or a similar size-exclusion chromatography method, equilibrating with an appropriate storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Bioorthogonal Conjugation with a Tetrazine-Functionalized Molecule
This protocol describes the subsequent "click" reaction between the TCO-labeled antibody and a tetrazine-modified molecule.
Materials:
-
Purified TCO-labeled antibody (from Protocol 1).
-
Tetrazine-functionalized molecule of interest (e.g., drug, fluorescent dye).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled antibody and the tetrazine-functionalized molecule in the Reaction Buffer.
-
Ligation Reaction: Combine the reactants in the desired molar ratio. A 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule is a common starting point.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. Due to the rapid kinetics of the iEDDA reaction, shorter incubation times are often sufficient.
-
Final Purification: If necessary, purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove any unreacted tetrazine-functionalized molecule.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Two-step bioconjugation workflow using TCO-NHS esters.
Caption: Impact of the PEG3 spacer on TCO accessibility.
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.tue.nl [research.tue.nl]
A Comparative Analysis of (S,E)-TCO2-PEG3-NHS Ester and Other Click Chemistry Reagents
In the realm of bioconjugation, drug development, and molecular imaging, the ability to specifically and efficiently link molecules is paramount. "Click chemistry" has emerged as a powerful toolkit for these applications, offering a suite of bioorthogonal reactions that proceed with high yield and selectivity in complex biological environments. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has garnered significant attention for its exceptionally fast kinetics. This guide provides a comparative analysis of (S,E)-TCO2-PEG3-NHS ester, a key reagent in the IEDDA reaction, and other prominent click chemistry reagents.
This compound is a heterobifunctional linker that combines the amine-reactivity of an N-hydroxysuccinimide (NHS) ester with the bioorthogonal reactivity of a trans-cyclooctene (TCO) group.[1][2] The NHS ester allows for the straightforward conjugation to primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, while the TCO moiety enables a subsequent, highly specific "click" reaction with a tetrazine-labeled molecule.[1][3] The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer enhances water solubility and reduces steric hindrance.[2][4]
Performance Comparison of Click Chemistry Reagents
The selection of a click chemistry reagent is a critical decision that influences reaction speed, stability, and biocompatibility. The following tables provide a quantitative comparison of key performance metrics for this compound (as part of the TCO-tetrazine ligation) and other commonly used click chemistry reagents.
| Feature | TCO-Tetrazine (IEDDA) | DBCO-Azide (SPAAC) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA)[5] | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[5] | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6] |
| Reactive Partner | Tetrazine[5] | Azide[5] | Terminal Alkyne[6] |
| **Reaction Kinetics (k₂) ** | Extremely fast (~800 - 30,000 M⁻¹s⁻¹)[5] | Fast (~1 M⁻¹s⁻¹)[5] | Very fast (1 - 100 M⁻¹s⁻¹)[6] |
| Catalyst Required | No[5][7] | No[5] | Copper(I)[6] |
| Biocompatibility | High, ideal for in vivo applications[7][8] | High, ideal for live systems[6] | Lower, due to copper cytotoxicity[6][9] |
| Byproducts | Nitrogen gas (N₂)[5][10] | None[5] | None (byproduct of catalyst generation may be present) |
| Stability of Reagents | TCO can be light-sensitive and prone to isomerization to the less reactive cis-cyclooctene (CCO).[1][5][11] Tetrazines can be sensitive to acidic or basic conditions.[12] | Good stability in aqueous buffers.[5] | Terminal alkynes and azides are generally stable.[6] |
Reaction Kinetics: A Deeper Look
The second-order rate constant (k₂) is a critical measure of a click reaction's speed. The IEDDA reaction between TCO and tetrazine stands out for its exceptionally rapid kinetics, making it ideal for applications where low concentrations of reactants are used or when capturing dynamic processes in real-time is necessary.[8][13][14]
| Reaction | Second-Order Rate Constant (k₂) | Key Characteristics |
| TCO-Tetrazine (iEDDA) | ~800 - 30,000 M⁻¹s⁻¹[5] | Extremely fast, highly specific, bioorthogonal, and catalyst-free.[5] |
| DBCO-Azide (SPAAC) | ~1 M⁻¹s⁻¹[5] | Catalyst-free and bioorthogonal, but significantly slower than iEDDA.[5] |
| CuAAC | 1 - 100 M⁻¹s⁻¹[6] | Rapid kinetics but requires a cytotoxic copper catalyst, limiting in vivo applications.[6][9] |
Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. The following are generalized methodologies for protein labeling using TCO-PEG3-NHS ester and subsequent bioorthogonal ligation.
Protocol 1: Activation of a Protein with this compound
This protocol describes the labeling of primary amines on a protein with a TCO moiety.[15]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.[15]
-
NHS Ester Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[16]
-
Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[10] Immediately add a 20-fold molar excess of the TCO-PEG3-NHS ester stock solution.[16]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10]
-
Purification: Remove excess TCO-PEG3-NHS ester using a spin desalting column.[16]
Protocol 2: Tetrazine-TCO Ligation for Protein Conjugation
This protocol details the final ligation step to conjugate the TCO-activated protein with a tetrazine-labeled molecule.[15]
Materials:
-
TCO-activated Protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified TCO-activated protein with the tetrazine-labeled molecule in a 1:1 to 1:1.5 molar ratio in PBS, pH 7.4.[15][16]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[16][17] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[10][15]
-
Purification: If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted tetrazine-labeled molecule.[16]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a TCO-modified protein and a tetrazine-labeled payload.
Caption: General experimental workflow for two-step bioconjugation using TCO-PEG3-NHS ester.
Conclusion
This compound, as a key component of the TCO-tetrazine ligation system, offers an exceptionally fast and bioorthogonal method for bioconjugation. Its primary advantage lies in the unparalleled reaction kinetics of the IEDDA reaction, which allows for efficient labeling at low concentrations and in complex biological media without the need for a cytotoxic catalyst. While the stability of the TCO group requires careful consideration during storage and handling, the benefits of its rapid and specific reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. In comparison to other click chemistry reagents like DBCO- and those used in CuAAC, the TCO-tetrazine system provides a superior combination of speed and biocompatibility, paving the way for advancements in targeted therapeutics, in vivo imaging, and other cutting-edge biomedical applications.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 14. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
Validating (S,E)-TCO2-PEG3-NHS Ester Labeling: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. This guide provides an in-depth comparison of (S,E)-TCO2-PEG3-NHS ester, a popular amine-reactive labeling reagent, with its alternatives. We present supporting experimental data, detailed protocols for mass spectrometry validation, and visual workflows to facilitate informed decisions in your bioconjugation strategies.
This compound is a heterobifunctional linker that combines N-hydroxysuccinimide (NHS) ester chemistry with bioorthogonal trans-cyclooctene (B1233481) (TCO) functionality. The NHS ester group reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This initial step covalently attaches the TCO moiety, which can then participate in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified molecule.[1][3] The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances water solubility and reduces steric hindrance.[1][2]
Performance Comparison of Bioorthogonal Chemistries
The choice of bioorthogonal reaction is critical for successful bioconjugation. The iEDDA reaction utilized by the TCO-tetrazine pair is renowned for its exceptional speed. Here's a comparison with other common bioorthogonal ligation chemistries:
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | trans-Cyclooctene (TCO) & Tetrazine (Tz) | ~800 - 30,000+ [3] | Extremely fast, highly specific, catalyst-free, and bioorthogonal. Ideal for in vivo applications and labeling of low-abundance targets. [3] |
| SPAAC | Cyclooctyne (e.g., DBCO) & Azide | ~1[3] | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. Suitable for applications where reaction speed is not the primary concern.[3] |
| CuAAC | Terminal Alkyne & Azide | 10 - 10,000[3] | Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.[3] |
Comparison of Amine-Reactive Chemistries
The NHS ester is a widely used functional group for targeting primary amines. However, alternative chemistries exist that target different amino acid residues, offering varying degrees of specificity.
| Conjugation Chemistry | Target Functional Group | Site-Specificity | Advantages & Disadvantages |
| NHS Ester | Primary Amine (Lysine, N-terminus) | Low [3] | Well-established and simple one-step reaction. Can result in a heterogeneous mixture of labeled products; the ester is susceptible to hydrolysis in aqueous solutions. [3][4] |
| Maleimide (B117702) | Thiol (Cysteine) | High[3] | Targets the less abundant cysteine residues, providing greater site-specificity. Can undergo exchange reactions with other thiols, and the maleimide ring can be opened by hydrolysis.[3] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general steps for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]
-
Anhydrous DMSO or DMF[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting spin columns or dialysis cassettes[1]
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-5 mg/mL in the amine-free reaction buffer.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution. The optimal molar excess may need to be determined empirically for each protein.[1]
-
Incubation: Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting spin column or dialysis.[1]
Protocol 2: Mass Spectrometry Validation of Labeling
Mass spectrometry is a powerful tool to confirm the successful conjugation and to determine the degree of labeling.[6][7]
Materials:
-
Unlabeled protein (control)
-
TCO-labeled protein
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)[7]
-
Appropriate matrix (for MALDI-TOF) or solvent system (for LC-MS)[6]
Procedure:
-
Sample Preparation: Prepare the unlabeled and labeled protein samples at a suitable concentration (e.g., 1 mg/mL) in a volatile buffer or water.[6]
-
Data Acquisition:
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein.
-
Determine the molecular weights of the species present in the labeled sample.
-
The mass shift between the unlabeled protein and the labeled species should correspond to the molecular weight of the attached TCO-PEG3 moiety.
-
The relative intensities of the peaks corresponding to the unlabeled protein and the protein labeled with one or more TCO groups can be used to calculate the labeling efficiency.[6]
-
References
A Comparative Guide to Alternatives for (S,E)-TCO2-PEG3-NHS Ester in Protein Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling chemistry is paramount to experimental success. The (S,E)-TCO2-PEG3-NHS ester is a bifunctional reagent that leverages the amine-reactive N-hydroxysuccinimide (NHS) ester for attachment to proteins and the trans-cyclooctene (B1233481) (TCO) group for subsequent bioorthogonal ligation with a tetrazine-modified molecule. This guide provides an objective comparison of the primary alternatives to this system, focusing on different bioorthogonal reaction chemistries and alternative methods for initial protein functionalization.
Part 1: Alternatives to TCO-Tetrazine Bioorthogonal Ligation
The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its exceptionally fast reaction kinetics. However, other bioorthogonal chemistries offer distinct advantages. The main alternatives are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Comparison of Bioorthogonal Chemistries
The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which reflects the reaction's speed.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA (TCO-Tetrazine Ligation) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000+ | Extremely fast, highly specific, catalyst-free, and bioorthogonal. Ideal for in vivo imaging and labeling of low-abundance targets.[1][2][3] |
| SPAAC (Copper-Free Click Chemistry) | Cyclooctyne (e.g., DBCO) | Azide (B81097) | ~10⁻³ - 1 | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. Suitable for applications where reaction speed is not the primary concern. |
| CuAAC (Click Chemistry) | Terminal Alkyne | Azide | 10¹ - 10⁴ | Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.[4][5] |
Signaling Pathways and Experimental Workflows
The choice of bioorthogonal chemistry dictates the experimental workflow for labeling a protein of interest (POI).
Part 2: Alternatives to NHS Ester for Protein Functionalization
The NHS ester targets primary amines (lysine residues and the N-terminus), which are abundant on the surface of most proteins. This can lead to heterogeneous labeling. Alternatives that target other amino acid residues can provide greater site-specificity.
Quantitative Comparison of Protein Functionalization Chemistries
| Functionalization Chemistry | Target Residue(s) | Typical Labeling Efficiency | Key Characteristics |
| NHS Ester | Primary Amines (Lys, N-terminus) | ~35% (can be optimized)[6] | High reactivity, but can lead to a heterogeneous mixture of products; hydrolysis of the ester can reduce efficiency in aqueous solutions. |
| Maleimide-Thiol | Thiols (Cysteine) | 70-90%[7] | Targets less abundant cysteine residues, offering greater site-specificity. Can undergo exchange reactions with other thiols; maleimide (B117702) ring can open via hydrolysis. |
| EDC/Sulfo-NHS | Carboxyl Groups (Asp, Glu, C-terminus) | 55-87% (pH dependent)[8] | Activates carboxylates for reaction with primary amines, enabling different crosslinking strategies. Requires a two-step process; potential for side reactions. |
Linkage Stability
The stability of the bond formed between the protein and the functional group is critical for the integrity of the bioconjugate.
| Linkage | Formed By | Stability | Notes |
| Amide Bond | NHS Ester, EDC/Sulfo-NHS | Highly Stable | Resistant to hydrolysis under physiological conditions.[9] |
| Thioether Bond | Maleimide-Thiol | Stable | Can be susceptible to retro-Michael reaction and exchange with other thiols, though this can be mitigated.[9] |
| 1,2,3-Triazole | CuAAC, SPAAC | Highly Stable | Resistant to hydrolysis, enzymatic degradation, and redox conditions.[9] |
| Dihydropyridazine | TCO-Tetrazine Ligation | Stable | The irreversible reaction driven by the release of N₂ gas leads to a stable conjugate.[1] |
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-NHS Ester
This protocol describes the functionalization of a protein with a dibenzocyclooctyne (DBCO) group, followed by ligation to an azide-containing probe.
Materials:
-
Protein of interest (0.5-10 mg/mL)
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column.
-
SPAAC Reaction: The purified DBCO-labeled protein is now ready for reaction with an azide-functionalized molecule. Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide probe. Incubate for 1-4 hours at room temperature or overnight at 4°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an azide-functionalized protein with an alkyne-containing probe.
Materials:
-
Azide-functionalized protein (prepared using an Azide-NHS ester)
-
Alkyne-functionalized probe
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-modified protein, alkyne-probe, CuSO₄, reducing agent, and ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) and the alkyne probe (10- to 100-fold molar excess).
-
Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing the copper-chelating ligand (e.g., 100 µM final concentration), CuSO₄ (e.g., 1 mM final concentration), and the reducing agent (e.g., 1 mM final concentration).
-
Click Reaction: Add the catalyst mixture to the protein and probe mixture. Vortex gently.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents and catalyst using a desalting column or dialysis.
Protocol 3: Maleimide-Thiol Labeling
This protocol is for labeling cysteine residues on a protein with a maleimide-functionalized probe.
Materials:
-
Protein containing cysteine residues
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized probe
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein in the Reaction Buffer. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide probe in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide using a desalting column.
Protocol 4: EDC/Sulfo-NHS Labeling of Carboxyl Groups
This two-step protocol activates carboxyl groups on a protein for reaction with an amine-containing probe.
Materials:
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Amine-containing probe
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Activation Buffer.
-
Activation: Add EDC and Sulfo-NHS to the protein solution (final concentrations of ~2 mM and ~5 mM, respectively). Incubate for 15 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by buffer exchanging the protein into the Coupling Buffer using a desalting column.
-
Coupling: Add the amine-containing probe to the activated protein solution. Incubate for 2 hours at room temperature.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the labeled protein using a desalting column.
Conclusion
The choice of a protein labeling strategy depends on a multitude of factors including the desired site of labeling, the sensitivity of the protein to reaction conditions, and the intended downstream application. While this compound offers a powerful combination of amine reactivity and extremely fast bioorthogonal ligation, several robust alternatives are available. SPAAC provides a catalyst-free option with good specificity, whereas CuAAC offers rapid kinetics at the cost of requiring a potentially cytotoxic copper catalyst. For targeting specific amino acid residues beyond primary amines, maleimide-thiol and EDC/Sulfo-NHS chemistries provide excellent alternatives for labeling cysteines and carboxyl groups, respectively. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to select the optimal method for their specific protein labeling needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of (S,E)-TCO2-PEG3-NHS Ester for Bioconjugation
In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The (S,E)-TCO2-PEG3-NHS ester has emerged as a prominent reagent, offering a powerful two-step strategy for covalently attaching a trans-cyclooctene (B1233481) (TCO) moiety to biomolecules. This guide provides an objective comparison of the reaction kinetics and performance of this compound with alternative bioconjugation chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection of the optimal labeling strategy.
Core Principles of this compound Chemistry
The utility of this compound lies in its heterobifunctional nature, which facilitates a sequential two-step conjugation process.[1]
-
Amine-Reactive NHS Ester Conjugation: The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This initial step serves to "activate" the biomolecule with a TCO group.
-
Bioorthogonal TCO-Tetrazine Ligation: The incorporated TCO moiety is a highly strained alkene that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[1][3] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.[1][3]
The polyethylene (B3416737) glycol (PEG3) spacer enhances the reagent's aqueous solubility and provides a flexible linker arm, which can help to minimize steric hindrance during conjugation.[1]
Comparative Analysis of Reaction Kinetics
The efficacy of a bioconjugation strategy is often determined by the rate of the reaction. The following table summarizes the key kinetic parameters of the TCO-tetrazine iEDDA reaction compared to other common bioorthogonal and amine-reactive chemistries.
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000+ [4] | Extremely fast, highly specific, catalyst-free, and bioorthogonal. Ideal for in vivo imaging and labeling low-abundance targets.[4] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1[4] | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. Suitable for applications where reaction speed is not a primary concern.[4] |
| CuAAC | Terminal Alkyne | Azide | 10 - 10,000[4] | Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.[4][5] |
| Maleimide-Thiol Coupling | Maleimide | Thiol (e.g., Cysteine) | ~1000[4] | Specific for thiols, but not strictly bioorthogonal as it can undergo exchange reactions with endogenous thiols.[4] |
| NHS Ester-Amine Reaction | NHS Ester | Primary Amine | Varies | Fast reaction rates (minutes to hours) at slightly basic pH (7.2-8.5).[] The primary competing reaction is hydrolysis of the NHS ester.[7] |
Experimental Protocols
General Protocol for Protein/Antibody Labeling with this compound
This protocol outlines the first step of activating a protein or antibody with the TCO moiety.
Materials:
-
This compound
-
Protein/antibody solution in an amine-free buffer (e.g., PBS, pH 7.4)[7]
-
Anhydrous DMSO or DMF[1]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Desalting column or dialysis equipment[1]
Procedure:
-
Prepare Protein Solution: Ensure the protein/antibody is in an amine-free buffer at a concentration of 1-5 mg/mL.[8]
-
Prepare TCO-PEG3-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein/antibody solution.[1] The optimal molar excess may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice, protected from light.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1][8]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester and byproducts using a desalting column or dialysis.[1]
General Protocol for TCO-Tetrazine Ligation
This protocol describes the second step, the bioorthogonal "click" reaction.
Materials:
-
TCO-functionalized biomolecule (from the protocol above)
-
Tetrazine-functionalized payload (e.g., drug, dye)
-
Reaction buffer (e.g., PBS, pH 7.4)[9]
Procedure:
-
Prepare Reactants: Dissolve the purified TCO-functionalized biomolecule in the reaction buffer. Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the tetrazine-payload solution to the TCO-biomolecule solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[8] The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the absorption band between 510 and 550 nm.[9]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine payload using size-exclusion chromatography.[8]
Visualizing the Workflow and Chemistry
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Two-step bioconjugation workflow using this compound.
Caption: Experimental workflow for bioconjugation with TCO-PEG3-NHS ester.
Conclusion
This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its dual functionality, enabling a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation, offers a high degree of control over the creation of complex biomolecular architectures.[1] For applications demanding the absolute fastest kinetics, particularly for in vivo studies or when dealing with low concentrations of reactants, the TCO-tetrazine (iEDDA) reaction is the superior choice.[4] When reaction speed is less critical and a simpler, catalyst-free method is sufficient, alternatives such as SPAAC (e.g., DBCO-azide) provide a reliable option.[4] The choice of conjugation chemistry should be guided by the specific requirements of the application, including the nature of the biomolecule, the desired reaction rate, and the biological context of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
Literature review of (S,E)-TCO2-PEG3-NHS ester applications
A Comprehensive Guide to (S,E)-TCO2-PEG3-NHS Ester: Performance, Alternatives, and Experimental Protocols
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is paramount. This compound has emerged as a powerful tool, enabling the precise and efficient linkage of biomolecules. This guide provides an in-depth comparison of this compound with alternative methods, supported by experimental data and detailed protocols to inform your research and development endeavors.
Dual Reactivity for Precise Bioconjugation
This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy.[1][2] Its architecture consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester : This amine-reactive group facilitates the initial covalent attachment to biomolecules like proteins and antibodies by forming stable amide bonds with primary amines, such as those on lysine (B10760008) residues.[1][2]
-
trans-Cyclooctene (TCO) : As a strained alkene, the TCO group is primed for a highly specific and rapid bioorthogonal "click chemistry" reaction with a tetrazine (Tz) partner.[1][2] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and proceeds efficiently in complex biological environments without interfering with native biochemical processes.[1][3][4]
-
Polyethylene Glycol (PEG3) Linker : This short, hydrophilic spacer enhances water solubility, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[1]
This dual-ended reactivity allows for a controlled, sequential approach. First, a biomolecule of interest is functionalized with the TCO group using the NHS ester. After purification, this TCO-labeled biomolecule can then be reacted with a second molecule that has been pre-functionalized with a tetrazine.[1]
Performance Comparison of Bioorthogonal Chemistries
The efficacy of bioorthogonal reactions is best quantified by their second-order rate constants (k₂), which reflect the reaction speed. The TCO-tetrazine ligation is notable for its exceptional speed, which is several orders of magnitude faster than other click chemistry reactions like copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| iEDDA | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000+ [5] | Extremely fast, highly specific, catalyst-free, and bioorthogonal. Ideal for in vivo imaging and labeling low-abundance targets.[5] |
| SPAAC | Cyclooctyne (e.g., DBCO) | Azide | ~1[5] | Catalyst-free and bioorthogonal, but significantly slower than iEDDA. Suitable for applications where reaction speed is not the primary concern.[5] |
| CuAAC | Terminal Alkyne | Azide | 10 - 10,000[5] | Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.[5] |
| Staudinger Ligation | Phosphine | Azide | ~0.0025[5] | One of the first bioorthogonal reactions, but its slow kinetics have limited its widespread use.[5] |
Experimental Protocols
Precise and reproducible experimental outcomes are contingent on meticulous protocols. The following sections provide detailed methodologies for key applications of this compound.
General Protocol for Protein/Antibody Labeling
This protocol describes the functionalization of a protein (e.g., an antibody) with TCO groups by targeting primary amines.[5]
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or an amine-free buffer like PBS (pH 7.2-7.5).[2]
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 100 mM glycine.[2]
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein/antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. The protein concentration should be between 1-5 mg/mL.[2]
-
Prepare TCO-PEG3-NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein/antibody solution.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice.[2]
-
Quench Reaction (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester and byproducts using a desalting column or dialysis.[2]
Protocol for Cell Surface Labeling
This protocol outlines the modification of primary amines on the surface of live cells with TCO groups.
Procedure:
-
Cell Preparation: Wash cells with an amine-free buffer to remove any interfering substances and resuspend them at the desired concentration.[2]
-
Labeling: Add the TCO-PEG3-NHS ester solution to the cell suspension. A starting concentration of 1-5 mM can be used but should be optimized.[2]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature with gentle mixing.[2]
-
Quenching: Add a quenching solution to stop the reaction.[2]
-
Washing: Wash the cells multiple times with buffer to remove unreacted reagents. The TCO-labeled cells are now ready for conjugation with a tetrazine-functionalized probe.[2]
Protocol for Nanoparticle Functionalization
This protocol describes the modification of amine-functionalized nanoparticles.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.[2]
-
Prepare TCO-PEG3-NHS Ester Solution: Prepare a fresh 10 mM solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a molar excess of the dissolved linker to the nanoparticle suspension. The optimal ratio should be determined empirically.[2]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[2]
-
Quenching: Add the Quenching Buffer to deactivate any unreacted NHS esters and incubate for 30 minutes.[2]
Visualizing the Workflow and Chemistry
To further elucidate the processes, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Logical workflow for two-step conjugation using TCO-PEG3-NHS ester.
References
A Comparative Guide to Protein Functional Analysis Following Modification with (S,E)-TCO2-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein modification using (S,E)-TCO2-PEG3-NHS ester against alternative bioconjugation techniques. We present supporting experimental data, detailed protocols for functional analysis, and visualizations to aid in the selection of the optimal protein modification strategy for your research and development needs.
Introduction to this compound
This compound is a heterobifunctional crosslinker that facilitates a two-step protein modification strategy.[1] It comprises three key components:
-
N-hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
-
trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions with tetrazine partners.[2][3] This reaction is known for its exceptional speed and specificity.[4]
-
Polyethylene glycol (PEG3) spacer: A short, hydrophilic linker that enhances water solubility, reduces aggregation, and provides a flexible connection to minimize steric hindrance.[1]
The dual functionality of this reagent allows for the initial attachment of the TCO group to a protein via the NHS ester, followed by a highly specific and efficient bioorthogonal ligation with a tetrazine-modified molecule of interest, such as a fluorescent dye, a drug molecule, or another protein.[1][3]
Performance Comparison with Alternative Chemistries
The selection of a protein modification strategy is critical and depends on the specific application, the protein of interest, and the desired outcome. Here, we compare the performance of TCO-NHS ester chemistry with other common techniques.
Data Summary: Labeling Efficiency and Reaction Kinetics
| Reagent/Chemistry | Target Residue(s) | Reported Labeling Efficiency | Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| This compound | Primary amines (Lysine, N-terminus) | ~65-85%[5] | Up to 10⁶[6] | Advantages: High reaction speed, bioorthogonal, good biocompatibility.[6] Disadvantages: Potential for heterogeneous labeling due to multiple lysines.[7] |
| Maleimide-PEG-NHS ester | Thiols (Cysteine) | >80% to nearly 100%[5] | N/A | Advantages: High specificity for less abundant cysteines, allowing for site-specific labeling.[7] Disadvantages: Requires a free cysteine, potential for instability of the thiosuccinimide linkage.[7] |
| DBCO-NHS ester (SPAAC) | Primary amines (Lysine, N-terminus) | High, dependent on subsequent click reaction[8] | ~0.6 - 1.0 (with Benzyl Azide)[9] | Advantages: Copper-free click chemistry, stable reactants.[6] Disadvantages: Slower reaction kinetics compared to TCO-tetrazine ligation.[6] |
| Standard NHS Ester | Primary amines (Lysine, N-terminus) | Variable, influenced by hydrolysis (20-35% for 1-2.5 mg/mL protein)[8] | N/A | Advantages: Well-established, simple one-step reaction.[7] Disadvantages: Susceptible to hydrolysis, can lead to heterogeneous labeling.[8] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for protein modification and subsequent functional analysis.
Protein Modification with this compound
This protocol describes the covalent attachment of the TCO moiety to a protein of interest.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol assesses the binding activity of a TCO-modified antibody to its antigen. A study has shown that TCO-functionalized antibodies retain their binding affinity to their targets.[10][11][12]
Materials:
-
Microplate coated with antigen (e.g., 2 µg/mL)
-
Blocking buffer (e.g., PBS with 1% w/v BSA)
-
TCO-modified antibody and unmodified control antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Plate reader
Procedure:
-
Blocking: Block the antigen-coated microplate with blocking buffer for 1 hour at 37°C.
-
Antibody Incubation: Add serial dilutions of the TCO-modified antibody and the unmodified control antibody to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the binding curves of the TCO-modified and unmodified antibodies to determine if the modification affected the binding affinity.
Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general framework for analyzing the binding kinetics of a TCO-modified protein to its interaction partner.[13][14]
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., Streptavidin-coated for biotinylated ligand)
-
Immobilization buffer (e.g., HBS, 0.005% Tween20, 0.1 mg/ml BSA)
-
Analyte protein (TCO-modified) at various concentrations
-
Regeneration buffer (e.g., HCl pH 2.0)
Procedure:
-
Ligand Immobilization: Immobilize the ligand (the binding partner of the TCO-modified protein) onto the sensor chip surface to a level of 150-200 RU.[13]
-
Baseline Stabilization: Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the TCO-modified analyte at various concentrations (e.g., 0.4 nM to 100 nM) at a constant flow rate (e.g., 20 µL/min) for a defined period (e.g., 200 seconds) to monitor the association phase.[13]
-
Dissociation: Flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand for a defined period (e.g., 700 seconds).[13]
-
Regeneration: If necessary, inject the regeneration buffer to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams using a suitable binding model (e.g., 1:1 diffusion-corrected) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). Compare these values to those of the unmodified protein to assess the impact of the modification on binding kinetics.
Signaling Pathway Analysis: EGFR Signaling
Proteins modified with this compound can be powerful tools for elucidating complex cellular signaling pathways. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be modified with this reagent. The resulting TCO-functionalized antibody can then be "clicked" to a variety of probes, such as fluorescent dyes for imaging receptor trafficking or cross-linking agents to identify novel binding partners in the EGFR signaling cascade.
Conclusion
This compound offers a powerful and versatile platform for protein modification, enabling a wide range of applications in research and drug development. Its key advantages lie in the rapid and bioorthogonal nature of the TCO-tetrazine ligation. However, as with any modification strategy, a thorough functional analysis is crucial to ensure that the protein's biological activity is preserved. This guide provides the foundational knowledge and experimental frameworks to compare this reagent with other alternatives and to functionally validate your modified proteins, ultimately enabling more robust and reliable experimental outcomes.
References
- 1. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 2. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 5. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Generation and Characterization of Rat Monoclonal Antibodies Against Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtoo.com [labtoo.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Investigating integrin regulation and signaling events in three-dimensional systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S,E)-TCO2-PEG3-NHS Ester and DBCO-NHS Ester for Bioconjugation
In the landscape of bioconjugation, the precise and efficient linkage of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the leading strategies, bioorthogonal "click chemistry" reactions have become indispensable. This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: (S,E)-TCO2-PEG3-NHS ester and DBCO-NHS ester. Both utilize an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on biomolecules, but they employ distinct bioorthogonal reactive groups—a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO), respectively—for subsequent ligation. This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific needs.
Head-to-Head Performance Comparison
The fundamental difference between this compound and DBCO-NHS ester lies in their bioorthogonal reaction partners and mechanisms. TCO linkers react with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while DBCO linkers react with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This core difference dictates their performance in terms of reaction speed, stability, and ideal applications.
The most striking difference is in the reaction kinetics. The TCO-tetrazine iEDDA reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than those of the DBCO-azide SPAAC reaction.[2] This makes TCO-based linkers ideal for applications where speed is critical, such as in vivo cell labeling or when dealing with low reactant concentrations.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the two linkers.
Table 1: Reaction Kinetics
| Feature | This compound | DBCO-NHS Ester | Source(s) |
| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1] |
| Reactive Partner | Tetrazine | Azide | [1] |
| **Second-Order Rate Constant (k₂) ** | ~800 - 30,000 M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ | [1][2] |
| Catalyst Required | No | No | [1] |
| Byproducts | Nitrogen gas (N₂) | None | [1] |
Table 2: Stability and Storage
| Feature | This compound | DBCO-NHS Ester | Source(s) |
| Reagent Stability (Solid) | Can be light-sensitive and prone to isomerization.[1] | Stable for ≥ 4 years at -20°C.[3] | [1][3] |
| Reagent Stability (in Solution) | Short half-life, not recommended for long-term storage.[1] Prepare fresh in anhydrous DMSO or DMF.[4] | Can be stored for 2-3 months at -20°C when dissolved in DMSO.[5] | [1][4][5] |
| Conjugate Stability | The dihydropyridazine (B8628806) bond stability can be variable depending on the specific TCO and tetrazine structures.[6] | The triazole bond is generally considered highly stable under physiological conditions.[6] | [6] |
Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process involving an initial amine labeling with either this compound or DBCO-NHS ester, followed by the bioorthogonal reaction.
Protocol 1: Protein/Antibody Labeling with NHS Ester
This initial step is common for both TCO and DBCO NHS esters.
Materials:
-
Protein or antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[4]
-
This compound or DBCO-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4]
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 100 mM glycine.[4]
-
Desalting column or dialysis cassette for purification.[4]
Procedure:
-
Buffer Exchange: If the protein/antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS. The protein concentration should ideally be between 1-5 mg/mL.[4]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the TCO or DBCO NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein/antibody solution.[4] For lower protein concentrations, a 20- to 50-fold molar excess may be required.[7][8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice.[4] For DBCO-NHS ester, incubation for 30 minutes at room temperature or 2 hours on ice is also common.[7]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][9]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.[4][8]
Protocol 2A: Bioorthogonal Ligation with TCO-labeled Protein
Materials:
-
Purified TCO-labeled protein.
-
Tetrazine-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Dissolve the purified TCO-functionalized protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Ligation Reaction: Add the tetrazine solution to the TCO-protein solution. A 1.05-1.5 molar equivalents of the tetrazine reagent is often used.[10]
-
Incubation: Incubate the reaction at room temperature. Due to the rapid kinetics, incubation times of 30-60 minutes are often sufficient.[11] The reaction progress can sometimes be monitored by the disappearance of the tetrazine's color.[12]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, if necessary.
Protocol 2B: Bioorthogonal Ligation with DBCO-labeled Protein
Materials:
-
Purified DBCO-labeled protein.
-
Azide-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Dissolve the purified DBCO-functionalized protein in the reaction buffer. Dissolve the azide-functionalized molecule in a compatible solvent.
-
Ligation Reaction: Mix the DBCO-protein with a 2-4x molar excess of the azide-modified molecule.[13]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7][13]
-
Purification: Remove the unreacted azide-modified molecule using a suitable chromatography method (e.g., HPLC).[5]
Visualizing the Process
To further clarify the described processes, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Verifying the Orthogonality of (S,E)-TCO2-PEG3-NHS Ester Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is fundamental to experimental success. The emergence of bioorthogonal chemistries has provided powerful tools for this purpose. This guide offers an objective comparison and detailed experimental framework for verifying the orthogonality of the (S,E)-TCO2-PEG3-NHS ester, a popular two-step labeling reagent.
The this compound is a heterobifunctional crosslinker designed for a sequential, two-step labeling strategy.[1][2] The N-hydroxysuccinimide (NHS) ester group first reacts with primary amines on a target biomolecule. Subsequently, the trans-cyclooctene (B1233481) (TCO) group enables a highly specific and rapid bioorthogonal "click" reaction with a tetrazine-functionalized molecule.[3][4]
Verifying the "orthogonality" of this system involves two distinct validation stages:
-
Confirming the Specificity of the NHS Ester Reaction: Ensuring the NHS ester reacts predominantly with the intended primary amines, minimizing off-target reactions.
-
Confirming the Bioorthogonality of the TCO-Tetrazine Ligation: Demonstrating that the TCO group reacts exclusively with its tetrazine partner, without interacting with other biological molecules.
Part 1: Specificity of the NHS Ester Reaction
The primary targets for NHS esters are the primary amines found at the N-terminus of polypeptide chains and in the side chain of lysine (B10760008) (Lys) residues.[5] However, the electrophilic nature of the NHS ester means it can be susceptible to competing reactions, namely hydrolysis and off-target reactions with other nucleophilic amino acid side chains.[6][7][8]
Data Presentation: NHS Ester Reactivity and Side Reactions
The selectivity of the NHS ester reaction is critically dependent on pH.[6][9] While the reaction with amines is most efficient at a slightly alkaline pH (7.2-8.5), side reactions can also occur.[7] The most significant competing reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent.[7][10]
Table 1: Reactivity of NHS Esters with Protein Functional Groups
| Functional Group | Amino Acid(s) | Reaction Product | Stability | Reaction Conditions & Notes |
| Primary Amine | Lysine, N-Terminus | Stable Amide Bond | High | Primary, desired reaction. Optimal pH 7.2-8.5.[5][7] |
| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | O-acyl Ester Linkage | Lower | Known side reaction, can be minimized by using a pH of 8.0-8.5 and avoiding a large excess of the NHS ester reagent.[6][7][8] |
| Sulfhydryl (-SH) | Cysteine | Thioester Linkage | Lower | Reactivity has been reported, though it is less common than with hydroxyl groups.[7][8] |
| Imidazole | Histidine | Acyl-imidazole Intermediate | Low | Reactivity is generally low and the product is unstable.[7] |
| Water | (Aqueous Buffer) | Carboxylic Acid | (Inactive) | Major competing reaction (hydrolysis). Rate increases significantly at higher pH.[7][10] |
Diagram: NHS Ester Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for (S,E)-TCO2-PEG3-NHS Ester
For researchers and scientists engaged in drug development and bioconjugation, the proper management and disposal of specialized chemical reagents like (S,E)-TCO2-PEG3-NHS ester are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the this compound product in use.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a reactive trans-cyclooctene (B1233481) (TCO) moiety and an N-hydroxysuccinimide (NHS) ester.[1][3] The NHS ester is highly reactive toward primary amines and is sensitive to moisture, while the TCO group can isomerize to an inactive form, making long-term storage inadvisable.[1][4]
Disposal Protocol: Deactivation of Reactive Moieties
The primary objective for the safe disposal of this compound is the deactivation of its reactive TCO and NHS ester groups through a quenching process.[1]
Experimental Protocol for Deactivation:
-
Quantify Waste: Determine the molar amount of this compound in the waste solution that requires treatment.[1]
-
Prepare Quenching Solutions:
-
For the TCO group: Prepare a stock solution of a tetrazine derivative in a suitable solvent (e.g., DMSO).[1]
-
For the NHS ester group: The NHS ester is susceptible to hydrolysis. An aqueous buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 will facilitate this.[1] Alternatively, a solution of a primary amine like 1 M Tris or glycine (B1666218) can be used.[4]
-
-
Reaction Setup:
-
Quenching Procedure:
-
TCO Deactivation: Add the prepared tetrazine solution to the diluted waste. A 1.5:1 molar ratio of tetrazine to this compound is recommended to ensure all reactive TCO is consumed.[1]
-
NHS Ester Hydrolysis: The aqueous buffer will promote the hydrolysis of the NHS ester.[1] If using an amine quenching agent, add the 1 M Tris or glycine solution.[4]
-
-
Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature to ensure complete deactivation of both reactive groups.[1] If using an amine quenching agent, stir the mixture for at least 4 hours.[4]
Quantitative Data for Disposal Considerations
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed on an inert material. | Minimizes the risk of aerosolization and contamination.[2] |
| Waste Container | Labeled, sealed, chemically resistant container. | Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers.[2] |
| Recommended Absorbent | Sand, vermiculite, or other inert absorbent material. | Safely contains spills and prepares the chemical for solid waste disposal.[2] |
| Aqueous Solutions | Treat as chemical waste; avoid drain disposal. | The NHS ester is reactive and its effect on aquatic life is not well-documented, though the PEG component is biodegradable.[2] |
| TCO Deactivation Ratio | 1.5:1 molar ratio of tetrazine to TCO-PEG3-NHS ester. | Ensures complete consumption of the reactive TCO group.[1] |
| NHS Deactivation Time | Minimum 60 minutes in aqueous buffer. | Allows for complete hydrolysis of the NHS ester.[1] |
Waste Segregation and Final Disposal
All materials that have come into contact with this compound should be considered chemical waste.[4]
-
Solid Waste: Collect all solid waste, including unused product, contaminated pipette tips, gloves, and absorbent materials, in a designated, chemically resistant container.[2][4] The container should be clearly labeled.
-
Liquid Waste: Do not pour liquid waste down the drain.[2] After the deactivation procedure, collect the resulting mixture in a properly labeled hazardous waste container.[1]
-
Empty Containers: Triple-rinse empty reagent vials with a suitable solvent such as acetone (B3395972) or ethanol. Collect the rinsate as hazardous waste before discarding the container.[4]
For final disposal, consult your local Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.[1] Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (S,E)-TCO2-PEG3-NHS Ester
This guide provides crucial safety, handling, and disposal protocols for (S,E)-TCO2-PEG3-NHS ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Handling this compound requires stringent adherence to PPE protocols to prevent contact, inhalation, and ingestion. The compound is moisture-sensitive and contains reactive functional groups.[1] All operations should be conducted in a certified chemical fume hood.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Solid Compound | Solutions (in DMSO, DMF, etc.) | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving with chemical-resistant gloves | Nitrile gloves are suitable for handling DMSO and DMF for splash protection. For prolonged contact, consider thicker gloves and consult the manufacturer's resistance chart.[2][3][4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield | Ensure a complete seal around the eyes to protect from splashes.[2] |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or apron | A standard lab coat is sufficient for handling the solid. For larger volumes of solutions, a chemical-resistant apron is recommended.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Work in a certified chemical fume hood | A respirator is essential when handling the powder to prevent inhalation.[1][2] |
Operational Plan: From Receipt to Reaction
The this compound is characterized by a moisture-sensitive N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (B1233481) (TCO) group that can be unstable with long-term storage.[1][5] Careful handling is paramount to preserve the reactivity of the compound.
Table 2: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₂H₃₄N₂O₉[1] |
| Molecular Weight | 470.51 g/mol [6] |
| Physical State | Colorless oil or white solid[1] |
| Solubility | Soluble in DMSO, DMF, DCM[1] |
| Storage Temperature | -20°C[1] |
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature. This prevents moisture condensation, which can hydrolyze the reactive NHS ester.[1]
-
Reagent Dissolution: In a chemical fume hood, dissolve the required amount of the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1]
-
Stock Solutions: Do not prepare stock solutions for long-term storage as the NHS ester will readily hydrolyze. Discard any unused reconstituted reagent.[1]
-
Reaction Conditions: Use buffers that are free of primary amines (e.g., phosphate-buffered saline - PBS), as these will compete with the intended reaction. The optimal pH for NHS ester reactivity is between 7.0 and 9.0.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and contaminated materials is essential for laboratory safety. The primary step is the deactivation of its reactive functional groups.[5]
This protocol ensures the deactivation of both the TCO and NHS ester moieties before final disposal.
-
Quantify Waste: Determine the approximate molar amount of this compound in the waste solution.[5]
-
Prepare Quenching Solutions:
-
Reaction Setup:
-
Perform the entire procedure in a certified chemical fume hood.
-
Dilute the waste containing this compound with an appropriate buffer (e.g., PBS at pH 7.4).[5]
-
-
Quenching Procedure:
-
Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature to ensure complete deactivation of both reactive groups.[5]
-
Final Disposal:
-
Liquid Waste: Collect the deactivated solution in a clearly labeled hazardous waste container.[1][5]
-
Solid Waste: All materials that have come into contact with the ester, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.[1]
-
Consult your local Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste.[5]
-
Logical Relationship for Disposal
Caption: Logical steps for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
